molecular formula C4H6N4OS B089401 4,5-Diamino-2-thiouracil CAS No. 1004-76-8

4,5-Diamino-2-thiouracil

Número de catálogo: B089401
Número CAS: 1004-76-8
Peso molecular: 158.18 g/mol
Clave InChI: QYSWOQHLIDKEOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5-Diamino-2-thiouracil (CAS 1004-76-8, Molecular Formula: C₄H₆N₄OS) is a high-purity pyrimidine derivative of significant interest in advanced materials science and analytical chemistry research. Its unique structure, featuring multiple donor atoms (S, N, O), makes it a valuable ligand for constructing metal complexes and a key precursor in synthesizing novel chemical entities. A prominent research application of this compound is in the development of non-enzymatic, dual-mode biosensors. The compound's ability to cap gold nanoparticles (AuNPs) via S-Au interaction and its subsequent hydrogen-bonding recognition of analytes like uric acid enables rapid, sensitive, and cost-effective detection platforms . Researchers have leveraged this to create biosensors with a visible color change and a photothermal response, achieving detection within 15 minutes and a limit of detection (LOD) as low as 6.6 µM, which is highly valuable for point-of-care diagnostics in resource-limited settings . The compound is characterized by its two amine groups, which provide extra stabilization to nanostructures and increase opportunities for functionalization, thereby enhancing the colloidal stability and shelf-life of the resulting materials . Analytically, this compound can be separated and analyzed using reverse-phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS-compatible applications) . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a drug, and it is not for direct household use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSWOQHLIDKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143249
Record name 4,5-Diamino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-76-8
Record name 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diamino-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1004-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diamino-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-diamino-2-mercaptopyrimidine-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,5-Diamino-2-thiouracil CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-thiouracil, a pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases makes it a candidate for investigation in various therapeutic areas, particularly as an antimetabolite or a scaffold for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, safety data, synthesis protocols, and potential biological relevance.

Chemical Identification and Properties

CAS Number: 1004-76-8

Synonyms: 5,6-Diamino-2-thiouracil, 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine[1]

Molecular Formula: C₄H₆N₄OS

Molecular Weight: 158.18 g/mol

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Solid
Melting Point >300 °C
Assay 85%
InChI Key QYSWOQHLIDKEOL-UHFFFAOYSA-N
SMILES String NC1=C(N)C(=O)NC(=S)N1

Safety Data Sheet

A comprehensive summary of the safety information for this compound is presented below, compiled from available Material Safety Data Sheets (MSDS).

Hazard IdentificationGHS ClassificationPrecautionary Statements
Pictogram P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Signal Word WarningP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P312: Call a POISON CENTER or doctor/ physician if you feel unwell.
First Aid Measures
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling and Storage
Precautions for Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Conditions for Safe Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166.
Skin Protection Handle with gloves. Gloves must be inspected prior to use.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitrosation of 6-amino-2-thiouracil followed by reduction. A representative protocol is described below.

Materials:

  • 6-Amino-2-thiouracil

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium dithionite (Na₂S₂O₄)

  • Water

Procedure:

  • Nitrosation: Dissolve 6-amino-2-thiouracil in a suitable aqueous acidic solution, typically dilute hydrochloric acid. Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the low temperature. The reaction mixture will typically change color, indicating the formation of the nitroso intermediate.

  • Reduction: After the nitrosation is complete, the nitroso intermediate is reduced. A solution of sodium dithionite in water is added portion-wise to the reaction mixture. The color of the solution will change again as the nitroso group is reduced to an amino group.

  • Isolation: The product, this compound, may precipitate out of the solution upon completion of the reduction. The solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

This synthetic workflow can be visualized in the following diagram:

G Synthesis of this compound cluster_0 Nitrosation cluster_1 Reduction 6-Amino-2-thiouracil 6-Amino-2-thiouracil NaNO2_HCl NaNO2 / HCl 6-Amino-2-thiouracil->NaNO2_HCl Reaction Nitroso_Intermediate 6-Amino-5-nitroso-2-thiouracil NaNO2_HCl->Nitroso_Intermediate Na2S2O4 Na2S2O4 Nitroso_Intermediate->Na2S2O4 Reaction Final_Product This compound Na2S2O4->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to purine precursors suggests potential involvement in nucleotide metabolism pathways. Thiouracil derivatives are known to act as inhibitors of various enzymes. For instance, the well-known derivative propylthiouracil inhibits thyroid peroxidase, thereby blocking the synthesis of thyroid hormones.

Given its diaminopyrimidine core, this compound could potentially be explored as an inhibitor of enzymes that utilize similar endogenous substrates, such as dihydrofolate reductase (DHFR) or kinases. Many diaminopyrimidine derivatives have been investigated as DHFR inhibitors for antibacterial and anticancer applications.

The general mechanism of action for such antimetabolites often involves competitive inhibition of an enzyme or incorporation into nucleic acids, leading to disruption of cellular processes. A hypothetical signaling pathway illustrating the potential mechanism of a diaminopyrimidine-based drug targeting cell proliferation is shown below.

G Hypothetical Signaling Pathway for a Diaminopyrimidine Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS-MAPK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression for Cell Cycle Progression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Diaminopyrimidine This compound (Hypothetical Target) Enzyme_Target Key Enzyme (e.g., Kinase, DHFR) Diaminopyrimidine->Enzyme_Target Inhibits Enzyme_Target->Signaling_Cascade Blocks

Caption: A potential mechanism of action for a diaminopyrimidine-based drug.

Experimental Workflow for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound, a typical experimental workflow for in vitro screening is outlined below. This workflow is designed to assess the cytotoxic and potential mechanistic effects of the compound on cancer cell lines.

G In Vitro Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Mechanistic Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Compound_Treatment->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins IC50_Determination->Western_Blot

Caption: A standard workflow for evaluating the in vitro activity of a test compound.

Conclusion

This compound is a versatile chemical intermediate with potential applications in drug discovery. This guide has provided essential information regarding its identification, safety, and synthesis. While its specific biological roles are still under exploration, its structural features suggest it may serve as a valuable starting point for the development of novel therapeutics, particularly in the realm of antimetabolite-based therapies. Further research into its mechanism of action and potential enzymatic targets will be crucial in fully elucidating its therapeutic potential.

References

Spectroscopic Characterization of 4,5-Diamino-2-thiouracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2-thiouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines and its potential as a scaffold for various therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the study of its interactions with biological targets. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and UV-Vis) for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring this data and a generalized workflow for spectroscopic analysis are also presented.

Note: Extensive searches for experimentally derived spectroscopic data specifically for this compound did not yield publicly available, peer-reviewed spectra. The data presented herein is predictive and based on the known spectroscopic features of analogous thiouracil and diaminopyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentNotes
~11-12Broad Singlet1HN1-HChemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O.
~9-10Broad Singlet1HN3-HChemical shift can be highly variable depending on solvent and concentration. May exchange with D₂O.
~5-7Broad Singlet2HC4-NH₂Chemical shift is dependent on solvent and temperature. May exchange with D₂O.
~4-6Broad Singlet2HC5-NH₂Chemical shift is dependent on solvent and temperature. May exchange with D₂O.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentNotes
~175-185C2 (C=S)The thione carbon is typically found in this downfield region.
~150-160C4Carbon attached to an amino group and part of a C=C bond.
~140-150C6Carbon adjacent to two nitrogen atoms.
~95-105C5Carbon attached to an amino group.

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3200Strong, BroadN-H stretching (NH and NH₂ groups)
1650-1600StrongC=C stretching
1600-1550MediumN-H bending (scissoring)
~1250Medium-StrongC=S stretching (thione)
Table 4: Predicted UV-Vis Spectral Data
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~280-320HighEthanol or Waterπ → π* transition of the conjugated system. The exact wavelength can be sensitive to pH due to protonation states.

Experimental Workflow

The general workflow for the spectroscopic analysis of a compound like this compound is depicted below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent (e.g., DMSO-d6 for NMR, Ethanol for UV-Vis) Sample->Dissolution IR_Acq FTIR Spectrometer Sample->IR_Acq Solid or Mull Sample NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_Acq NMR Sample UV_Vis_Acq UV-Vis Spectrophotometer Dissolution->UV_Vis_Acq UV-Vis Sample Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Spectrum IR_Acq->Process_IR Process_UV Process UV-Vis Spectrum UV_Vis_Acq->Process_UV Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Integration, Multiplicity) Process_NMR->Analyze_NMR Structure_Elucidation Structure Elucidation & Verification Analyze_NMR->Structure_Elucidation Analyze_IR Analyze IR Spectrum (Functional Group Identification) Process_IR->Analyze_IR Analyze_IR->Structure_Elucidation Analyze_UV Analyze UV-Vis Spectrum (λmax, Molar Absorptivity) Process_UV->Analyze_UV Analyze_UV->Structure_Elucidation

General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding and the presence of exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • To confirm exchangeable protons (NH, NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the dry, solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To investigate the electronic transitions within the conjugated system of the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as ethanol or methanol.

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a reference.

    • Fill the second cuvette with the sample solution.

    • Scan a spectrum over a range of approximately 200-800 nm.

    • Record the wavelength of maximum absorbance (λmax).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Synthesis and Characterization of 4,5-Diamino-2-thiouracil Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-Diamino-2-thiouracil sulfate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt in publicly accessible literature, this document outlines a putative synthetic pathway and proposes characterization methodologies based on established chemical principles and data from closely related structural analogs. The guide includes detailed, albeit theoretical, experimental protocols, tabulated data for key physical and chemical properties, and visual representations of the synthetic workflow to aid researchers in their endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. Among these, aminothiouracils are of particular interest due to their structural similarity to endogenous nucleobases, allowing them to interact with various biological targets. This compound, as a precursor for various heterocyclic systems, holds significant potential in the synthesis of novel bioactive molecules. Its sulfate salt is expected to exhibit improved solubility and stability, making it a more viable candidate for pharmaceutical applications. This guide aims to provide a foundational understanding of the synthesis and characterization of this compound sulfate.

Proposed Synthesis of this compound Sulfate

A plausible and commonly employed synthetic route to 4,5-diaminopyrimidines involves a two-step process starting from a 4-aminopyrimidine precursor: nitrosation at the 5-position followed by reduction of the resulting nitroso group. The final step would be the formation of the sulfate salt.

Synthesis Workflow

Synthesis_Workflow A 4-Amino-2-thiouracil B 4-Amino-5-nitroso-2-thiouracil A->B  NaNO2, H2O, HCl (aq)   (Nitrosation) C This compound B->C  Na2S2O4 or H2/Catalyst   (Reduction) D This compound Sulfate C->D  H2SO4 in Ethanol   (Salt Formation)

Caption: Proposed synthetic pathway for this compound Sulfate.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on standard procedures for analogous reactions. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 4-Amino-5-nitroso-2-thiouracil (Nitrosation)

  • Dissolution: Suspend 4-amino-2-thiouracil (1.0 eq) in a suitable volume of water at room temperature.

  • Acidification: Cool the suspension in an ice bath to 0-5 °C and slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of a colored precipitate (typically red or purple) indicates the formation of the nitroso compound.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at a low temperature.

Step 2: Synthesis of this compound (Reduction)

  • Suspension: Suspend the 4-amino-5-nitroso-2-thiouracil (1.0 eq) in water or an aqueous ammonia solution.

  • Reduction: While stirring vigorously, add a reducing agent such as sodium dithionite (Na₂S₂O₄) (2-3 eq) portion-wise, maintaining the temperature below 50 °C. The disappearance of the color of the nitroso compound indicates the completion of the reduction. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) can be employed.

  • Isolation: After complete reduction, cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the product with cold water and then with ethanol. The crude product can be recrystallized from a suitable solvent like water or ethanol if necessary.

  • Drying: Dry the purified this compound under vacuum.

Step 3: Synthesis of this compound Sulfate (Salt Formation)

  • Dissolution/Suspension: Dissolve or suspend the purified this compound (1.0 eq) in a suitable solvent, such as ethanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) dropwise with stirring. An exotherm may be observed.

  • Precipitation: The sulfate salt is expected to precipitate out of the solution upon addition of the acid. The mixture may be stirred for an additional period to ensure complete salt formation.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the product with the solvent used for the reaction (e.g., ethanol) and then with diethyl ether. Dry the final product, this compound sulfate, under vacuum.

Physicochemical and Spectroscopic Characterization

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound sulfate.

PropertyDataReference/Method
Molecular Formula C₄H₈N₄O₅S₂Calculated
Molecular Weight 256.26 g/mol Calculated
CAS Number 117043-67-1Chemical Abstracts Service
Appearance Expected to be a crystalline solidBased on similar compounds
Melting Point >300 °C (decomposes)Typical for pyrimidine salts
Solubility Expected to be soluble in water and DMSOGeneral property of sulfate salts
¹H NMR (DMSO-d₆) Predicted: δ 5.5-6.5 (br s, 2H, NH₂), 7.0-8.0 (br s, 2H, NH₂), 10.0-11.0 (br s, 2H, NH)Based on similar pyrimidine structures. Peak positions can vary with concentration and pH.
¹³C NMR (DMSO-d₆) Predicted: δ 100-110 (C5), 140-150 (C4), 150-160 (C6), 170-180 (C2)Based on analogous thiouracil derivatives.
FT-IR (KBr, cm⁻¹) Predicted: 3400-3100 (N-H str), 1650-1600 (C=C, C=N str), 1200-1100 (C=S str), 1100-1000 (S=O str of SO₄²⁻)Characteristic functional group frequencies.
Mass Spectrometry (ESI+) Predicted: m/z 159.03 [M+H]⁺ (for the free base)Calculated for C₄H₇N₄OS⁺
Elemental Analysis C: 18.75%, H: 3.15%, N: 21.86%, O: 31.21%, S: 25.02%Calculated for C₄H₈N₄O₅S₂

Potential Applications and Signaling Pathways

While specific biological activities for this compound sulfate are not extensively documented, its structural motifs suggest potential interactions with various biological targets. Diaminopyrimidines are known to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes. The thiouracil moiety is a known inhibitor of thyroid peroxidase and has been investigated for its anticancer properties.

Logical Relationship for Potential DHFR Inhibition

DHFR_Inhibition A This compound (Pteridine mimic) B Dihydrofolate Reductase (DHFR) Active Site A->B Binds to C Inhibition of Dihydrofolate Reduction B->C Leads to D Disruption of Nucleotide Synthesis C->D Causes E Antimicrobial / Anticancer Effect D->E Results in

An In-depth Technical Guide to the Physical and Chemical Properties of 4,5-Diamino-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5-diamino-2-thiouracil and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines and its potential as a scaffold for developing novel therapeutic agents. This document summarizes key physicochemical data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for understanding their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Key properties are summarized below.

General Properties of the Core Scaffold

The core structure, this compound, exists in tautomeric forms, primarily the thione-lactam and thiol-lactim forms. The thione-lactam form is generally considered the more stable in the solid state.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₄OS-
Molecular Weight 158.18 g/mol -
Appearance White to off-white crystalline powderGeneral observation
Melting Point >300 °C[1]
pKa 6.06 ± 0.10 (Predicted for 4,5-diaminopyrimidine)[2]
Solubility Soluble in DMSO and DMFGeneral knowledge for similar compounds

Note: Experimental data for the specific this compound core is limited. Some data is extrapolated from closely related structures like 4,5-diaminopyrimidine.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound derivatives.

Table 2: Summary of Expected Spectroscopic Characteristics

TechniqueKey Features and Expected Ranges
¹H NMR Signals for amine protons (NH₂) typically appear as broad singlets. Aromatic protons on the pyrimidine ring will have characteristic chemical shifts. Data for 4,5-diaminopyrimidine in DMSO-d₆ shows signals for the amine and ring protons.[3][4][5]
¹³C NMR Carbon signals for the pyrimidine ring, including the thiocarbonyl carbon (C=S), will be present in characteristic regions.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C=O stretching (if applicable in tautomeric forms or derivatives), C=S stretching (around 1100-1200 cm⁻¹), and C=C and C-N stretching of the pyrimidine ring.
Mass Spectrometry The molecular ion peak corresponding to the mass of the specific derivative will be observed, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound derivatives.

Synthesis of 4,5-Diaminouracil Hydrochloride (A Related Precursor)

A common precursor for many pyrimidine derivatives is 4,5-diaminouracil. A typical synthesis involves the reduction of a nitroso intermediate.[6]

Protocol:

  • ** nitrosation:** A solution of 6-aminouracil in water is treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature to form the red 6-amino-5-nitrosouracil.[6]

  • Reduction: The isolated nitroso compound is then reduced to the corresponding 4,5-diaminouracil. A common reducing agent is sodium hydrosulfite (sodium dithionite). The reaction is typically carried out in a basic aqueous solution.[6]

  • Isolation: The resulting diaminouracil can be precipitated and isolated. For purification, it can be converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.[6]

General Method for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

  • Prepare a sample as a KBr pellet or a thin film.

  • Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI, CI, or EI).

  • Acquire the mass spectrum over an appropriate m/z range.

Biological Activity and Signaling Pathways

Thiouracil derivatives have been investigated for a range of biological activities, most notably as anticancer agents. Their mechanism of action often involves the modulation of key cellular processes like cell cycle progression and apoptosis.

Anticancer Activity and Enzyme Inhibition

Several studies have highlighted the potential of thiouracil and diaminopyrimidine derivatives as inhibitors of various enzymes crucial for cancer cell proliferation. Diaminopyrimidines are known inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[7] More recently, derivatives of these scaffolds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[8][9][10]

CDKs are a family of protein kinases that regulate the cell cycle.[8] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Modulation of Cell Cycle Regulatory Proteins

The anticancer effects of some uracil and thiouracil derivatives have been linked to their ability to modulate the expression of key cell cycle regulatory proteins. Specifically, an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27 has been observed.[11] These proteins act as brakes on the cell cycle, and their upregulation can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[11][12][13][14][15]

The following diagram illustrates a plausible signaling pathway for the anticancer activity of this compound derivatives based on their known effects on CDKs and cell cycle regulators.

anticancer_pathway cluster_drug This compound Derivative cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Drug This compound Derivative CDK_Complex Cyclin/CDK Complexes (e.g., CDK2) Drug->CDK_Complex Inhibition p21_p27 p21/p27 Drug->p21_p27 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CDK_Complex->Cell_Cycle_Arrest Leads to p21_p27->CDK_Complex Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. This guide has summarized the available physicochemical data, provided essential experimental protocols, and outlined a potential mechanism of action. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. The provided diagrams and tables serve as a foundational resource for researchers in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Substituted 2-Thiouracil Compounds

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in substituted 2-thiouracil compounds. It delves into the structural forms, the advanced experimental and computational methodologies used for their characterization, and the quantitative analysis of their equilibria. The biological and pharmaceutical significance of this tautomerism is also explored, offering valuable insights for drug discovery and development.

Introduction to 2-Thiouracil Tautomerism

2-Thiouracil is a heterocyclic compound structurally analogous to the nucleobase uracil, with the oxygen atom at position 2 replaced by a sulfur atom.[1] This substitution introduces a rich tautomeric landscape, primarily involving thione-thiol and keto-enol equilibria.[1][2] The compound can exist in several tautomeric forms, with the thione-keto form generally predominating under normal conditions.[1][3] The relative stability and population of these tautomers can be influenced by substitution patterns, solvent polarity, and temperature, which in turn significantly impacts the molecule's chemical reactivity, photophysical properties, and biological activity.[3][4][5] Understanding and controlling this tautomeric equilibrium is crucial for applications in medicinal chemistry, particularly in the design of antithyroid agents and photosensitizers for photodynamic therapy.[1][6]

Principal Tautomeric Forms

Substituted 2-thiouracils can exist in a dynamic equilibrium between several tautomeric forms. The primary equilibrium is between the dioxo-thione form and various enol and thiol isomers. The main forms include:

  • Amide-Thione (Keto-Thione) Form: The most stable and predominant form in most conditions.[3]

  • Thiol-Hydroxy Forms: Various isomers resulting from single or double proton transfers to the sulfur and oxygen atoms.

  • Imino-Thiol/Imino-Hydroxy Forms: Less common forms involving the imino group.

The interplay between these forms is critical for the molecule's function and interaction with biological targets.

Tautomerism T1 2-Thiouracil (Keto-Thione Form) T2 2-Mercapto-4-hydroxypyrimidine (Thiol-Enol Form) T1->T2 Equilibrium T3 4-Hydroxy-2(1H)-pyrimidinethione (Keto-Thiol Form) T1->T3 Equilibrium T4 2-Mercapto-4(3H)-pyrimidinone (Thione-Enol Form) T1->T4 Equilibrium T2->T3 T2->T4 Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Exp_Sample Sample Preparation (Solution / Gas Phase) NMR NMR Spectroscopy Exp_Sample->NMR UV_Vis UV-Vis / IR Exp_Sample->UV_Vis MS Mass Spectrometry Exp_Sample->MS Exp_Data Spectroscopic Data NMR->Exp_Data UV_Vis->Exp_Data MS->Exp_Data Analysis Data Correlation & Tautomer Ratio Determination Exp_Data->Analysis Comp_Model Build Tautomer Models DFT DFT / Ab Initio Calculations Comp_Model->DFT Comp_Data Relative Energies & Predicted Spectra DFT->Comp_Data Comp_Data->Analysis

References

Navigating the Coordination Chemistry of Diaminothiouracil Derivatives: A Technical Guide to Their Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of dedicated research on the metal complexes of 4,5-diamino-2-thiouracil necessitates a focused examination of its close structural analogs. This technical guide provides an in-depth analysis of the molecular structure, synthesis, and characterization of metal complexes formed with related diaminopyrimidine-thione ligands, primarily 4,6-diamino-5-hydroxy-2-mercaptopyrimidine. The insights derived from these analogs offer a foundational understanding for researchers, scientists, and drug development professionals exploring the potential of this class of compounds.

Molecular Structure and Coordination Chemistry

Metal complexes of diaminothiouracil derivatives exhibit versatile coordination behavior, acting as bidentate or monodentate ligands. The primary donor atoms involved in complexation are the sulfur of the thiouracil ring and the nitrogen atoms of the pyrimidine ring and the amino groups.

Coordination Modes

The coordination of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine with various metal ions has been reported to occur through two main modes:

  • N,S-Chelation: The ligand can form a four-membered chelate ring by coordinating through a ring nitrogen atom and the exocyclic sulfur atom. This mode has been observed in complexes with palladium(II).

  • O,N-Chelation: Alternatively, the ligand can form a five-membered chelate ring by coordinating through the deprotonated hydroxyl group at the 5-position and the nitrogen of an adjacent amino group. This has been reported for complexes with molybdenum, tungsten, ruthenium, rhodium, iridium, palladium, rhenium, and uranium.[1]

In some instances, the ligand may act as a monodentate ligand, coordinating through the sulfur atom, as is common for many 2-thiouracil derivatives.[2] The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

G Ligand Ligand NS_Chelation NS_Chelation Ligand->NS_Chelation via Ring N and S ON_Chelation ON_Chelation Ligand->ON_Chelation via Hydroxyl O and Amino N S_Monodentate S_Monodentate Ligand->S_Monodentate via Thione S SquarePlanar SquarePlanar NS_Chelation->SquarePlanar Octahedral Octahedral ON_Chelation->Octahedral S_Monodentate->Octahedral

Structural Data

The geometry of the resulting complexes varies, with square planar geometries proposed for palladium(II) complexes and octahedral geometries for molybdenum, tungsten, ruthenium, rhodium, iridium, rhenium, and uranium complexes.[1]

Table 1: Spectroscopic Data for Metal Complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine

ComplexKey IR Bands (cm⁻¹)Key ¹H NMR Shifts (δ, ppm) in DMSO-d₆
Ligand (LH)3400-3100 (νNH₂, νOH), 1640 (δNH₂), 1230 (νC=S)10.5 (s, 1H, OH), 8.5 (s, 2H, NH₂), 6.2 (s, 2H, NH₂)
[Mo₂O₅L₂(H₂O)₂]·H₂O950 (νMo=O), 750 (νasMo-O-Mo)11.2 (s, 1H, OH), 9.1 (s, 2H, NH₂), 6.8 (s, 2H, NH₂)
[RhL₃]·2H₂O-10.8 (s, 1H, OH), 8.8 (s, 2H, NH₂), 6.5 (s, 2H, NH₂)
[PdL₂]·2H₂O-11.0 (s, 1H, OH), 9.0 (s, 2H, NH₂), 6.7 (s, 2H, NH₂)
[PdL(phen)]Cl·H₂O-11.5 (s, 1H, OH), 9.5 (s, 2H, NH₂), 7.0 (s, 2H, NH₂), 8.0-9.2 (m, 8H, phen)

Data sourced from reference[1].

Experimental Protocols

The synthesis of metal complexes with diaminothiouracil derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.

General Synthesis of Metal Complexes with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine[1]
  • Ligand Solution: A solution or suspension of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine is prepared in a suitable solvent, such as a mixture of methanol and water.

  • Metal Salt Solution: The corresponding metal salt (e.g., (NH₄)₂[MoOCl₅], RuCl₃·nH₂O, RhCl₃·3H₂O, K₂[PdCl₄]) is dissolved in an appropriate solvent (e.g., water, methanol).

  • Reaction: The metal salt solution is added to the ligand solution, and the mixture is stirred at room temperature or heated under reflux for a specific period. The pH may be adjusted to facilitate complex formation.

  • Isolation: The resulting precipitate is collected by filtration, washed with appropriate solvents (e.g., water, ethanol, diethyl ether), and dried in vacuo.

G Start Start LigandPrep Prepare Ligand Solution (4,6-diamino-5-hydroxy-2-mercaptopyrimidine in methanol/water) Start->LigandPrep MetalPrep Prepare Metal Salt Solution (e.g., K₂[PdCl₄] in water) Start->MetalPrep Reaction Mix and React (Stir at room temp. or reflux) LigandPrep->Reaction MetalPrep->Reaction Isolation Isolate Product (Filtration) Reaction->Isolation Washing Wash Precipitate (Water, Ethanol, Ether) Isolation->Washing Drying Dry in vacuo Washing->Drying End End Product: Metal Complex Drying->End

Characterization Techniques

The synthesized complexes are typically characterized using a combination of the following analytical methods:

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=S, N-H, O-H) upon complexation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the complexes in solution. Shifts in the proton signals of the ligand upon coordination provide evidence of metal-ligand binding.

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

  • X-ray Crystallography: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.

Biological Significance and Future Directions

Metal complexes of thiouracil and its derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The coordination of a metal ion to the thiouracil ligand can enhance its biological efficacy. For instance, some palladium(II) and gold(III) complexes of thiouracil derivatives have shown potent cytotoxic activity against cancer cell lines.[8]

The exploration of metal complexes with this compound and its analogs remains a promising area of research. Future studies should focus on the synthesis and thorough characterization, including single-crystal X-ray diffraction, of novel complexes to unequivocally establish their molecular structures. A systematic investigation of their biological activities could lead to the development of new therapeutic agents. Furthermore, understanding the structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on the diaminothiouracil scaffold.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Diaminothiouracil Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to diaminothiouracil compounds. It further delves into their biological activities, presenting key quantitative data and exploring the signaling pathways they modulate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and visual representations of complex biological interactions to facilitate further investigation into this promising class of heterocyclic compounds.

Introduction: A Historical Perspective on Thiouracils

The story of diaminothiouracil compounds is intrinsically linked to the broader history of thiouracils, a class of compounds that revolutionized the treatment of hyperthyroidism in the 1940s. The initial discovery of the antithyroid effects of thiourea and subsequently thiouracil is a classic example of serendipity in drug development. In the early 1940s, independent observations by Mackenzie, Mackenzie, and McCollum, as well as Richter and Clisby, revealed the goitrogenic (thyroid-enlarging) properties of certain sulfur-containing compounds in rats.

This pivotal finding led Edwin B. Astwood to systematically investigate a series of thiourea derivatives for their potential therapeutic use in treating thyrotoxicosis. In 1943, Astwood published a landmark paper on the use of 2-thiouracil and 6-propyl-2-thiouracil (PTU) for the management of hyperthyroidism in humans. These compounds were found to inhibit the synthesis of thyroid hormones, offering the first effective medical treatment for this condition. PTU was subsequently approved by the U.S. Food and Drug Administration in 1947 and remains a clinically important antithyroid medication.[1]

The core thiouracil scaffold, a pyrimidine ring with a sulfur atom at the 2-position, proved to be a versatile platform for chemical modification. The introduction of amino groups to this scaffold, creating aminothiouracils and diaminothiouracils, opened up new avenues for exploring a wider range of biological activities beyond antithyroid effects. These amino-substituted derivatives have since been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications. This guide will focus on the discovery, synthesis, and biological evaluation of these diaminothiouracil compounds.

Synthesis of Diaminothiouracil Compounds

The synthesis of diaminothiouracil compounds typically involves a multi-step process starting from readily available precursors. A common strategy involves the initial construction of the 6-aminothiouracil ring, followed by the introduction of a second amino group at the 5-position.

Synthesis of 6-Amino-2-Thiouracil

The foundational precursor, 6-amino-2-thiouracil, can be synthesized through the condensation of ethyl cyanoacetate and thiourea in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol:

  • Materials: Ethyl cyanoacetate, thiourea, sodium metal, absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add thiourea and ethyl cyanoacetate.

    • Reflux the reaction mixture for several hours.

    • After cooling, the resulting precipitate is collected by filtration.

    • The collected solid is then dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the 6-amino-2-thiouracil.

    • The product is then filtered, washed with water, and dried.

Synthesis of 5,6-Diamino-2-Thiouracil

The introduction of the second amino group at the 5-position is typically achieved through a two-step process of nitrosation followed by reduction.

Experimental Protocol:

  • Step 1: Nitrosation of 6-Amino-2-Thiouracil

    • Materials: 6-Amino-2-thiouracil, sodium nitrite, glacial acetic acid, water.

    • Procedure:

      • Suspend 6-amino-2-thiouracil in water.

      • Add glacial acetic acid to the suspension.

      • Cool the mixture in an ice bath.

      • Slowly add a solution of sodium nitrite in water while maintaining a low temperature.

      • The resulting 6-amino-5-nitroso-2-thiouracil precipitates out of the solution.

      • Filter the product, wash with cold water, and dry.

  • Step 2: Reduction of 6-Amino-5-nitroso-2-thiouracil

    • Materials: 6-Amino-5-nitroso-2-thiouracil, sodium hydrosulfite (sodium dithionite), water.

    • Procedure:

      • Suspend the 6-amino-5-nitroso-2-thiouracil in warm water.

      • Heat the suspension gently on a steam bath.

      • Gradually add solid sodium hydrosulfite to the stirred suspension until the characteristic color of the nitroso compound disappears.

      • Add a slight excess of sodium hydrosulfite and continue heating and stirring for a short period.

      • Cool the reaction mixture to allow the 5,6-diamino-2-thiouracil to precipitate.

      • Filter the product, wash with water, and dry.

Quantitative Biological Activity Data

Diaminothiouracil and its derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data for these and closely related compounds.

Table 1: Anticancer Activity of Thiouracil Derivatives

CompoundCell LineIC50 (µM)Reference
5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 1HeLa4.18[2]
5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivative 2HeLa10.20[2]
5-Fluorouracil (Reference)HeLa12.08[2]

Table 2: Antimicrobial Activity of Thiouracil Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiouracil Derivative 7bS. aureus1.17[3]
Thiouracil Derivative 7cB. subtilis2.34[3]
Amoxicillin (Reference)S. aureus4.68[3]
Amphotericin B (Reference)C. albicans3.00[3]

Table 3: Enzyme Inhibition by Thiouracil Derivatives

CompoundEnzymeKi (µM)Inhibition TypeReference
2-ThiouracilNeuronal Nitric Oxide Synthase (nNOS)20Competitive[4]
6-Propyl-2-thiouracilIodothyronine deiodinase--[5]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of diaminothiouracil derivatives suggest their interaction with multiple cellular signaling pathways. While direct studies on diaminothiouracils are emerging, research on related heterocyclic compounds provides insights into their potential mechanisms of action. Key pathways that may be modulated include those involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some nitrogen-containing heterocyclic compounds have been shown to inhibit components of this pathway. It is hypothesized that diaminothiouracil derivatives could exert their anticancer effects by targeting key kinases within this cascade.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation DAT Diaminothiouracil Derivatives DAT->PI3K DAT->Akt DAT->mTORC1

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by diaminothiouracil derivatives.

Experimental Workflow for Biological Evaluation

The assessment of the biological activity of newly synthesized diaminothiouracil compounds follows a standardized workflow, from initial screening to more detailed mechanistic studies.

Biological_Evaluation_Workflow Synthesis Synthesis of Diaminothiouracil Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo

Caption: A typical experimental workflow for the biological evaluation of diaminothiouracil compounds.

Conclusion and Future Directions

The journey from the initial discovery of thiouracil's antithyroid properties to the synthesis and evaluation of diaminothiouracil derivatives showcases a rich history of medicinal chemistry. The diaminothiouracil scaffold represents a "privileged structure" in drug discovery, demonstrating a wide range of biological activities. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for further screening.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the diaminothiouracil core and evaluation of the biological activities of the resulting analogs will be crucial for identifying more potent and selective compounds.

  • Target Identification: Elucidating the specific molecular targets of active diaminothiouracil derivatives will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of lead compounds, are necessary for their translation into clinical candidates.

The foundational knowledge presented in this guide provides a solid starting point for researchers to explore the full therapeutic potential of diaminothiouracil compounds in various disease areas.

References

Theoretical Studies on the Electronic Structure of 4,5-Diamino-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive theoretical studies on the electronic structure of 4,5-Diamino-2-thiouracil are limited in publicly available scientific literature. This guide provides a detailed theoretical framework based on the known electronic properties of the 2-thiouracil core and the well-understood effects of amino group substitutions on pyrimidine-like rings. The computational methodologies proposed are based on established practices for similar molecular systems.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a bioisostere of naturally occurring nucleobases, its potential interactions with biological targets are governed by its electronic structure. Understanding the distribution of electrons, molecular orbital energies, and reactivity is paramount for the rational design of novel therapeutics. This technical guide synthesizes theoretical knowledge of related compounds to build a comprehensive picture of the electronic characteristics of this compound and provides a robust computational workflow for its detailed investigation.

Electronic Structure of the 2-Thiouracil Core

The electronic properties of this compound are fundamentally derived from the 2-thiouracil core. The replacement of the oxygen atom at the C2 position of uracil with a sulfur atom introduces significant changes to the electronic landscape.

First-principles calculations based on Density Functional Theory (DFT) have been employed to study the 2-thiouracil molecule.[1] The planar, aromatic pyrimidine ring features a carbonyl group at C4, a thione group at C2, and two nitrogen atoms within the ring.[2] The presence of the sulfur atom, being less electronegative and more polarizable than oxygen, influences the charge distribution and molecular orbital energies.

Theoretical calculations have provided insights into the bond lengths and angles of the 2-thiouracil molecule, which are in good agreement with experimental data.[3] The C=S bond is significantly longer than a C=O bond, which affects the geometry and electronic conjugation within the ring. The electronic structure of 2-thiouracil is characterized by the presence of π orbitals delocalized over the pyrimidine ring and lone pair orbitals on the nitrogen, oxygen, and sulfur atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its chemical reactivity and electronic transitions.

Table 1: Calculated and Experimental Geometric Parameters for 2-Thiouracil

ParameterCalculated (DFT) Bond Length (Å)[3]Experimental Bond Length (Å)[1]
C=O1.2201.230
C=S1.6501.680
Parameter Calculated (DFT) Bond Angle (°)[3] Experimental Bond Angle (°)[1]
O-C-N119.8119.2
S-C-N122.4122.2

The Influence of 4,5-Diamino Substitution

The introduction of two amino (-NH2) groups at the C4 and C5 positions of the thiouracil ring is expected to profoundly alter its electronic properties. Amino groups are strong electron-donating groups through resonance (mesomeric effect) and can also participate in hydrogen bonding.

Studies on 4,5-diaminopyrimidine have shown that the functionalization of the C5=C6 bond (analogous to the C4-C5 positions in thiouracil) with amino groups leads to significant changes in photophysical and electronic properties.[4][5] The key effects include:

  • Increased Electron Density: The electron-donating nature of the amino groups increases the electron density of the pyrimidine ring, particularly at the ortho and para positions relative to the amino groups.

  • HOMO-LUMO Gap Reduction: The donation of electrons from the amino groups raises the energy of the HOMO and can lower the energy of the LUMO, leading to a smaller HOMO-LUMO energy gap. This generally correlates with increased chemical reactivity.

  • Red-Shift in Absorption Spectra: The introduction of amino groups typically causes a bathochromic (red) shift in the lowest-energy absorption band.[4]

  • Changes in Reactivity: The increased electron density makes the ring more susceptible to electrophilic attack. The amino groups themselves can act as nucleophiles and hydrogen bond donors.

Hypothesized Electronic Structure of this compound

Based on the foundational electronic structure of 2-thiouracil and the known effects of diamino substitution, we can hypothesize the key electronic features of this compound.

The molecule is expected to have a highly electron-rich pyrimidine ring. The resonance donation from the two amino groups will significantly influence the charge distribution. The HOMO is likely to have significant contributions from the p-orbitals of the amino nitrogens and the pyrimidine ring, while the LUMO is expected to be a π* orbital of the conjugated system. The reduced HOMO-LUMO gap would suggest a molecule with higher reactivity compared to 2-thiouracil.

Table 2: Hypothesized Electronic Properties of this compound

PropertyHypothesized CharacteristicRationale
Molecular Geometry Largely planar pyrimidine ring.To maintain aromaticity and conjugation.
Charge Distribution High electron density on the pyrimidine ring and the exocyclic sulfur and amino nitrogen atoms.Combined electron-donating effects of the amino groups and the inherent polarity of the thiouracil core.
HOMO Energy Higher than that of 2-thiouracil.Electron donation from the amino groups raises the energy of the highest occupied molecular orbital.
LUMO Energy Potentially lower than that of 2-thiouracil.Extended conjugation and perturbation by the amino groups.
HOMO-LUMO Gap Smaller than that of 2-thiouracil.Consequence of the raised HOMO and potentially lowered LUMO energies.
Reactivity More reactive towards electrophiles and a better electron donor compared to 2-thiouracil.A smaller HOMO-LUMO gap indicates higher chemical reactivity.
UV-Vis Absorption λmax shifted to a longer wavelength (red-shifted) compared to 2-thiouracil.The extended π-system and the electron-donating amino groups reduce the energy required for electronic transitions.[4]

Proposed Computational Methodology

To obtain precise quantitative data on the electronic structure of this compound, a detailed computational study is required. The following protocol outlines a robust approach using Density Functional Theory (DFT), which has proven effective for similar systems.[1][6]

5.1. Geometry Optimization and Vibrational Frequency Analysis

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.

  • Basis Set: 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ to accurately describe the electronic structure, including diffuse functions for the lone pairs and polarization functions for bond descriptions.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without any symmetry constraints to find the minimum energy conformation.

    • Follow the optimization with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

5.2. Electronic Structure Analysis

  • Method: Single-point energy calculation on the optimized geometry using the same DFT functional and basis set.

  • Properties to Calculate:

    • Molecular Orbitals (HOMO, LUMO): Visualize the frontier molecular orbitals to understand the regions of electron density involved in chemical reactions. Calculate the HOMO-LUMO energy gap.

    • Natural Bond Orbital (NBO) Analysis: Determine the natural atomic charges to understand the charge distribution and identify potential sites for nucleophilic and electrophilic attack. Analyze donor-acceptor interactions.

    • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to visualize the charge distribution and predict sites for non-covalent interactions.

    • Global Reactivity Descriptors: Calculate chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies to quantify the molecule's reactivity.

5.3. Excited State Analysis

  • Method: Time-Dependent Density Functional Theory (TD-DFT) using the optimized ground-state geometry.

  • Functional and Basis Set: The same as for the ground-state calculations.

  • Procedure:

    • Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.

    • Simulate the UV-Vis absorption spectrum and compare it with experimental data if available.

Visualization of Computational Workflow

The logical flow of the proposed computational study can be visualized as follows:

Computational_Workflow cluster_input Initial Setup cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis cluster_excited_state Excited State Properties mol_structure 1. Initial Molecular Structure of this compound geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc sp_energy 4. Single-Point Energy Calculation geom_opt->sp_energy tddft_calc 6. TD-DFT Calculation geom_opt->tddft_calc mo_analysis 5a. Molecular Orbitals (HOMO-LUMO) sp_energy->mo_analysis nbo_analysis 5b. NBO Analysis (Charges) sp_energy->nbo_analysis mep_analysis 5c. MEP Analysis sp_energy->mep_analysis reactivity 5d. Global Reactivity Descriptors sp_energy->reactivity uv_vis 7. Simulated UV-Vis Spectrum tddft_calc->uv_vis

Caption: Computational workflow for the theoretical analysis of this compound.

References

Navigating the Solubility Landscape of 4,5-Diamino-2-thiouracil in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Diamino-2-thiouracil, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in various organic solvents, standardized experimental protocols for solubility determination, and a workflow for these procedures.

Executive Summary

Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies. This guide consolidates available solubility information, acknowledging a notable lack of direct quantitative data for the target compound. To address this, we present qualitative observations for this compound alongside quantitative solubility data for structurally related thiouracil analogs. Furthermore, a detailed methodology for the widely accepted shake-flask method for solubility determination is provided to enable researchers to generate precise data.

Solubility Profile of this compound and Analogs

To provide a more comprehensive picture, the following table summarizes the quantitative solubility of closely related thiouracil compounds. This data can serve as a valuable reference point for solvent selection and for estimating the potential solubility behavior of this compound, which features additional amino groups that may influence its polarity and hydrogen bonding capacity.

CompoundSolventSolubility
2-ThiouracilDimethyl sulfoxide (DMSO)~25 mg/mL[1]
Dimethylformamide (DMF)~15 mg/mL[1]
4-ThiouracilEthanol~2 mg/mL[2]
Dimethyl sulfoxide (DMSO)~10 mg/mL[2]
Dimethylformamide (DMF)~12 mg/mL[2]
PropylthiouracilEthanol~2 mg/mL[3]
Dimethyl sulfoxide (DMSO)~10 mg/mL[3]
Dimethylformamide (DMF)~12.5 mg/mL[3]

Note: The addition of two amino groups to the thiouracil backbone in this compound is expected to increase its polarity and capacity for hydrogen bonding, which may lead to different solubility characteristics compared to the analogs listed.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a solid in a solvent.

Objective: To determine the saturation concentration of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (or other test compound)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF)

  • Glass flasks or vials with airtight seals

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The shaking should be vigorous enough to ensure good mixing but not so aggressive as to cause particle size reduction.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid and liquid phases. This can be achieved by either:

    • Centrifugation: Centrifuge the samples at the experimental temperature to pellet the excess solid.

    • Filtration: Filter the solution using a syringe filter. It is important to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption onto the filter membrane.

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Data Interpretation: The measured concentration of the diluted sample, corrected for the dilution factor, represents the solubility of the compound in the specific solvent at the experimental temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Define Compound and Solvents prepare_solution Prepare Supersaturated Solution (Add excess solid to solvent) start->prepare_solution equilibrate Equilibrate (Shake at constant temperature for 24-72h) prepare_solution->equilibrate phase_separation Phase Separation (Centrifuge or Filter) equilibrate->phase_separation sample_analysis Sample Analysis (Dilute supernatant and measure concentration via HPLC/UV-Vis) phase_separation->sample_analysis data_interpretation Data Interpretation (Calculate solubility) sample_analysis->data_interpretation end End: Report Solubility Data data_interpretation->end

Shake-Flask Method Workflow

References

Methodological & Application

Synthesis of Fused Pyrimidines Using 4,5-Diamino-2-thiouracil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine systems starting from 4,5-diamino-2-thiouracil. Fused pyrimidines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including purines and pteridines. Their diverse pharmacological properties, ranging from anticancer to antimicrobial activities, make them attractive scaffolds in drug discovery and development. This compound is a versatile precursor for the construction of these bicyclic and polycyclic systems due to the presence of reactive vicinal amino groups and a thiourea moiety.

Introduction to Fused Pyrimidines from this compound

This compound serves as a key building block for the synthesis of a variety of fused pyrimidine heterocycles, primarily through cyclocondensation reactions. The adjacent amino groups at the C4 and C5 positions of the pyrimidine ring readily react with bifunctional electrophiles to form a new fused ring. The presence of the 2-thioxo group offers an additional site for modification or can be retained in the final product, contributing to its biological activity.

Common fused pyrimidine systems synthesized from this precursor include:

  • Purines (Thiopurines): Reaction with one-carbon synthons like formic acid, formamide, or carbon disulfide leads to the formation of the imidazole ring, yielding 2-thioxo-purine derivatives.

  • Pteridines (Thiopteridines): Condensation with α-dicarbonyl compounds results in the formation of a pyrazine ring, leading to 2-thioxo-pteridine derivatives.

  • Thiazolo[4,5-d]pyrimidines: Reaction with reagents like carbon disulfide or isothiocyanates can lead to the formation of a fused thiazole ring.

  • Pyrimido[4,5-d]pyrimidines: Cyclization with various reagents can also lead to the formation of a second pyrimidine ring.

These fused heterocyclic systems are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines, allowing them to act as antagonists or inhibitors of key enzymes and receptors involved in cellular signaling pathways.

Data Presentation: Synthesis of Fused Pyrimidines

The following table summarizes the synthesis of various fused pyrimidines from this compound and its analogues, highlighting the reactants, reaction conditions, and reported yields.

Fused Pyrimidine ProductReactant(s)SolventCatalyst/ConditionsReaction TimeYield (%)Reference
Purine Derivatives
2-ThiopurineFormic acidN/AHeat, reflux4-5 h65-75[1]
2-ThioxanthineUreaN/AFusion at 180-200 °C--[2]
2,7-DithioxanthineCarbon disulfidePyridineReflux--
Thiazolo[4,5-d]pyrimidine Derivatives
7-Amino-5-methyl-2-thioxo-thiazolo[4,5-d]pyrimidineAcetylacetoneEthanolAcetic acid (catalyst)Reflux-
7-Aryl-2-thioxo-thiazolo[4,5-d]pyrimidinesAromatic aldehydesDMFKOH--[3]
Pyrimido[4,5-d]pyrimidine Derivatives
2,5,7-Trisubstituted pyrimido[4,5-d]pyrimidinesAldehyde, Thiourea----[4]
5,6-Dihydropyrimido[4,5-d]pyrimidinesAromatic aldehydesWaterCs2CO3, 100°C15 h64-98

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations starting from this compound.

Protocol 1: Traube Synthesis of 2-Thiopurine

This protocol describes the classical Traube synthesis for the formation of a purine ring system.[1]

Materials:

  • This compound

  • 98-100% Formic acid

  • Heating mantle with a temperature controller

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon gas inlet

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet, place this compound (10 mmol).

  • Add an excess of 98-100% formic acid (e.g., 20 mL).

  • Heat the reaction mixture to reflux under an inert atmosphere (N₂ or Ar) for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Chloroform:Methanol, 9:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, carefully evaporate the excess formic acid under reduced pressure.

  • Wash the resulting solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain 2-thiopurine.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 2-Thioxanthine

This protocol outlines the synthesis of 2-thioxanthine through a fusion reaction with urea.[2]

Materials:

  • This compound

  • Urea

  • High-temperature oil bath or sand bath

  • Reaction tube or flask

  • Stirring apparatus

Procedure:

  • Thoroughly mix this compound (10 mmol) and urea (20 mmol, 2 equivalents) in a reaction vessel.

  • Heat the mixture in an oil or sand bath to a temperature of 180-200 °C.

  • Maintain this temperature and stir the molten mixture for 1-2 hours. Ammonia gas will be evolved during the reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Treat the resulting solid with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 2-thioxanthine.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., water or dilute acetic acid) for further purification.

  • Characterize the purified product.

Protocol 3: Synthesis of 7-Amino-5-methyl-2-thioxo-thiazolo[4,5-d]pyrimidine

This protocol describes the synthesis of a thiazolo[4,5-d]pyrimidine derivative through condensation with a β-dicarbonyl compound.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product to obtain 7-amino-5-methyl-2-thioxo-thiazolo[4,5-d]pyrimidine.

  • Further purification can be achieved by recrystallization from a suitable solvent.

  • Characterize the final product.

Signaling Pathways and Drug Development Applications

Fused pyrimidines derived from this compound have shown significant potential in drug development, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[5][6] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several fused pyrimidine derivatives have been identified as potent EGFR inhibitors.[7] They typically act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Fused_Pyrimidine Fused Pyrimidine Inhibitor Fused_Pyrimidine->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by fused pyrimidine derivatives.

Inhibition of CDK Signaling Pathway and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. Pyrimido[4,5-d]pyrimidine derivatives have been developed as potent CDK inhibitors, particularly targeting CDK2.[4] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells.

CDK_Inhibition G1 G1 Phase S S Phase (DNA Synthesis) G1->S Transition G2 G2 Phase S->G2 Progression M M Phase (Mitosis) G2->M CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Drives G1/S Transition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes S Phase Progression Fused_Pyrimidine Pyrimido[4,5-d]pyrimidine Inhibitor Fused_Pyrimidine->CDK2_CyclinE Inhibits Fused_Pyrimidine->CDK2_CyclinA Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of CDK2 and induction of cell cycle arrest by pyrimido[4,5-d]pyrimidine derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis and biological evaluation of fused pyrimidines from this compound is outlined below. This process involves chemical synthesis, purification, structural characterization, and subsequent biological screening to identify lead compounds for further drug development.

experimental_workflow Start This compound Synthesis Cyclocondensation Reaction (e.g., with dicarbonyls, formic acid) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Protocol for the Synthesis of Pyrimido[4,5-d]pyrimidines from 4,5-Diamino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development, starting from 4,5-diamino-2-thiouracil. The synthesis involves a cyclocondensation reaction to form the fused pyrimidine ring. This application note outlines the necessary reagents, and reaction conditions, and provides a generalized procedure applicable for the synthesis of various substituted pyrimido[4,5-d]pyrimidines.

Introduction

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric with purines and pteridines. This structural similarity has led to their investigation for a wide range of biological activities, making them privileged scaffolds in drug discovery. Derivatives of this ring system have demonstrated potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The synthesis of these compounds is therefore of great importance to medicinal chemists and researchers in the life sciences.

A common and effective strategy for the synthesis of the pyrimido[4,5-d]pyrimidine core is the Traube synthesis, which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon. This protocol focuses on the use of this compound as the starting material, which allows for the introduction of a versatile thio-substituent at the 2-position of the final product. This thio-group can be further modified to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

The overall synthetic strategy involves the reaction of this compound with a one-carbon electrophile, such as formic acid, triethyl orthoformate, or urea, to facilitate the formation of the second pyrimidine ring.

  • Using Formic Acid: Reaction with formic acid typically leads to the formation of a 2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-4-one derivative.

  • Using Triethyl Orthoformate: This reagent can be used to introduce an unsubstituted carbon at the 5-position of the pyrimido[4,5-d]pyrimidine ring system.

  • Using Urea: Fusion with urea can lead to the formation of a 2-thioxo-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyrimidine-4,7-dione.

Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-4-one via Formic Acid Cyclization

This protocol describes a general procedure for the cyclization of this compound using formic acid.

Materials:

  • This compound

  • Formic acid (88-98%)

  • Ethanol (optional, as solvent)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Add an excess of formic acid. The reaction can be run neat in formic acid or with a co-solvent such as ethanol.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the excess formic acid can be removed under reduced pressure.

  • Wash the collected solid with cold water or ethanol to remove any residual acid.

  • Dry the product in a vacuum oven.

Expected Outcome:

The expected product is 2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-4-one. The yield and purity will depend on the specific reaction conditions and purification methods employed.

Protocol 2: Synthesis of 2-Thioxo-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyrimidine-4,7-dione via Urea Fusion

This protocol outlines a general procedure for the reaction of this compound with urea.

Materials:

  • This compound

  • Urea

  • High-temperature oil bath or sand bath

  • Reaction vessel suitable for high-temperature fusion

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, thoroughly mix this compound (1 equivalent) and urea (an excess, typically 5-10 equivalents).

  • Heat the mixture to a molten state (typically in the range of 150-200 °C) with stirring.

  • Maintain the temperature for a period of time to allow for the cyclization to occur, with the evolution of ammonia gas.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid residue can be triturated with water or ethanol to remove excess urea and other water-soluble impurities.

  • Collect the solid product by filtration, wash with water, and dry.

Expected Outcome:

The expected product is 2-thioxo-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyrimidine-4,7-dione.

Data Presentation

Starting MaterialReagentProductGeneral Yield Range
This compoundFormic Acid2-Thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-4-oneModerate to High
This compoundUrea2-Thioxo-1,2,3,4,5,6,7,8-octahydropyrimido[4,5-d]pyrimidine-4,7-dioneModerate

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reagents Cyclization Reagents cluster_process Reaction & Workup cluster_products Products start This compound reaction Cyclocondensation (Reflux or Fusion) start->reaction reagent1 Formic Acid reagent1->reaction Protocol 1 reagent2 Urea reagent2->reaction Protocol 2 workup Cooling, Precipitation, Filtration & Washing reaction->workup product1 2-Thioxo-1,2,3,4-tetrahydropyrimido [4,5-d]pyrimidin-4-one workup->product1 From Formic Acid product2 2-Thioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidine-4,7-dione workup->product2 From Urea

Caption: General workflow for the synthesis of pyrimido[4,5-d]pyrimidines.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • High-temperature reactions should be conducted with appropriate shielding and temperature control.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a foundational protocol for the synthesis of pyrimido[4,5-d]pyrimidines from the readily available starting material, this compound. The described methods are versatile and can be adapted for the synthesis of a variety of derivatives for further investigation in drug discovery and development programs. The straightforward nature of these protocols makes them accessible to researchers with a basic understanding of synthetic organic chemistry.

Application Notes and Protocols: Synthesis of Pyrimido[4,5-d]pyrimidine-Based CDK Inhibitors Utilizing an Amino-Thiouracil Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of pyrimido[4,5-d]pyrimidine derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs). The protocols detailed below are based on the synthesis starting from 6-amino-2-thiouracil, a close structural analog of 4,5-diamino-2-thiouracil, to construct the core heterocyclic scaffold. This class of compounds has demonstrated significant inhibitory activity against key cell cycle regulators, CDK2 and CDK4, making them promising candidates for further development as anti-cancer agents.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Consequently, the development of small molecule inhibitors targeting CDKs has become a major focus in oncology drug discovery. The pyrimido[4,5-d]pyrimidine scaffold has emerged as a promising pharmacophore for the design of potent and selective CDK inhibitors. This document outlines the synthesis of a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines and details the protocols for their biological evaluation.

Data Presentation

The inhibitory activities of the synthesized pyrimido[4,5-d]pyrimidine derivatives against CDK2/cyclin A and CDK4/cyclin D1 were determined and are summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the potency of each compound.

Compound IDRR1R2CDK2 IC50 (µM)CDK4 IC50 (µM)
7a HHH0.31>10
7b HHCl0.881.22
7c HHF0.75>10
7d HClCl1.50.66
7e HOCH3H0.252.5
7f CH3HH0.050.86
7g CH3HCl0.451.15
7h CH3HF0.62>10
7i CH3ClCl0.95>10
Roscovitine (Reference) ---0.45>10

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these CDK inhibitors, it is essential to visualize their place within the cell cycle regulatory pathways. The following diagrams, generated using Graphviz, illustrate the targeted CDK signaling pathways and the general experimental workflow for the synthesis and evaluation of these compounds.

CDK4_6_Signaling_Pathway extracellular_signals Mitogenic Signals (Growth Factors) cyclinD Cyclin D extracellular_signals->cyclinD rb_e2f Rb-E2F Complex (Inactive) cdk4_6_cyclinD CDK4/6-Cyclin D Complex cyclinD->cdk4_6_cyclinD cdk4_6 CDK4/6 cdk4_6->cdk4_6_cyclinD rb Rb cdk4_6_cyclinD->rb Phosphorylation p_rb p-Rb (Inactive) cdk4_6_cyclinD->p_rb e2f E2F s_phase_genes S-Phase Genes (e.g., Cyclin E) e2f->s_phase_genes Transcription rb_e2f->rb rb_e2f->e2f p_rb->e2f Release g1_s_transition G1/S Transition s_phase_genes->g1_s_transition inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor inhibitor->cdk4_6_cyclinD Inhibition

Caption: CDK4/6-Cyclin D Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway cyclinE Cyclin E cdk2_cyclinE CDK2-Cyclin E Complex cyclinE->cdk2_cyclinE substrates Substrates (e.g., pRb, p27) cdk2 CDK2 cdk2->cdk2_cyclinE cdk2_cyclinE->substrates Phosphorylation p_substrates Phosphorylated Substrates cdk2_cyclinE->p_substrates s_phase_entry S-Phase Entry & DNA Replication p_substrates->s_phase_entry inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor inhibitor->cdk2_cyclinE Inhibition

Caption: CDK2-Cyclin E Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: 6-Amino-2-thiouracil synthesis One-pot Condensation (Aldehyde, Thiourea) start->synthesis intermediate Pyrimido[4,5-d]pyrimidine Core synthesis->intermediate modification Alkylation & Amination intermediate->modification final_compounds Final Compounds (e.g., 7a-i) modification->final_compounds purification Purification & Characterization (Crystallization, NMR, MS) final_compounds->purification biochemical_assay Biochemical Assays (CDK2/CDK4 Kinase Assay) purification->biochemical_assay cellular_assay Cellular Assays (Cell Proliferation, e.g., MTT) purification->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis

Caption: General Experimental Workflow for Synthesis and Evaluation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the pyrimido[4,5-d]pyrimidine core structure and subsequent biological evaluation.

Synthesis of 5-Aryl-2-amino-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one (Core Scaffold)[1]

This protocol describes a one-pot condensation reaction to form the core pyrimido[4,5-d]pyrimidine structure.

Materials:

  • 6-Amino-2-thiouracil

  • Appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Thiourea

  • Glacial acetic acid

Procedure:

  • A mixture of 6-amino-2-thiouracil (10 mmol), the appropriate aromatic aldehyde (10 mmol), and thiourea (10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrimido[4,5-d]pyrimidine core.

Synthesis of 7-(Alkyl/Arylamino)-5-alkyl-2-(arylamino)pyrimido[4,5-d]pyrimidin-4(3H)-one (Final Compounds)[1]

This protocol details the subsequent amination to introduce diversity at the 7-position.

Materials:

  • Synthesized pyrimido[4,5-d]pyrimidine core

  • Appropriate amine

  • Dimethylformamide (DMF)

  • Glacial acetic acid

Procedure:

  • To a solution of the pyrimido[4,5-d]pyrimidine core (5 mmol) in a mixture of DMF (10 mL) and glacial acetic acid (5 mL), the appropriate amine (5 mmol) is added.

  • The reaction mixture is refluxed for 8 hours.

  • After cooling, the mixture is poured into cold water (200 mL).

  • The precipitate formed is collected by filtration, washed with water, and dried to yield the final product.

In Vitro CDK2/Cyclin A Kinase Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 as substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add the inhibitor solution, CDK2/Cyclin A enzyme, and Histone H1 substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)[2]

This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Conclusion

The synthetic route starting from an amino-thiouracil core provides a versatile platform for the generation of a library of pyrimido[4,5-d]pyrimidine-based CDK inhibitors. The detailed protocols for synthesis and biological evaluation will enable researchers to explore the structure-activity relationships of this promising class of compounds and to identify lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics.

References

Application Notes and Protocols: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiazolo[4,5-d]pyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its analogy to purines. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as antimicrobial, anti-HIV, and anticancer agents.[1][2][3] Their efficacy as anticancer agents, in particular, has been linked to their role as purine antagonists.[2] The introduction of various substituents, such as a trifluoromethyl group, can enhance the bioavailability and therapeutic properties of these compounds.[2] This document provides detailed protocols for several synthetic methods, including solid-phase and solution-phase syntheses, to generate libraries of thiazolo[4,5-d]pyrimidine derivatives for drug discovery and development.

Section 1: Overview of Synthetic Strategies

The synthesis of the thiazolo[4,5-d]pyrimidine core can be achieved through several strategic approaches. The most common methods involve the construction of the pyrimidine ring onto a pre-existing thiazole precursor or vice-versa. Key strategies include multi-step solution-phase synthesis, which allows for complex molecular construction, and solid-phase synthesis, which is highly efficient for generating large libraries of derivatives for structure-activity relationship (SAR) studies.[4][5]

G cluster_0 General Synthetic Workflow Start Starting Materials (e.g., Substituted Thiazoles or Pyrimidines) Intermediate Intermediate Formation (e.g., Amide, Thiouronium Salt) Start->Intermediate Cyclization Ring Cyclization (e.g., Thorpe-Ziegler, Condensation) Intermediate->Cyclization Modification Functional Group Modification (e.g., Chlorination, Amination) Cyclization->Modification Product Thiazolo[4,5-d]pyrimidine Derivative Modification->Product

Caption: General workflow for the synthesis of thiazolo[4,5-d]pyrimidine derivatives.

Section 2: Experimental Protocols - Solution-Phase Synthesis

Solution-phase synthesis offers versatility in reagent choice and reaction conditions. Below are protocols for two distinct pathways.

Protocol 2.1: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

This protocol is adapted from a method used to synthesize novel anticancer agents.[2] The key steps involve the formation of the pyrimidine ring from a thiazole precursor, followed by functionalization.

G A 4-Amino-1,3-thiazole- 5-carboxamide (1) B 7-Oxo-thiazolo[4,5-d] -pyrimidine (2) A->B Trifluoroacetic Anhydride C 7-Chloro-thiazolo[4,5-d] -pyrimidine (3) B->C POCl3, reflux D 7-Amino-thiazolo[4,5-d] -pyrimidine (4) C->D Amine (e.g., Methylamine), reflux

Caption: Synthetic pathway for 5-trifluoromethyl substituted derivatives.

Step 1: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-d]pyrimidin-7(6H)-ones (e.g., Compound 2b)

  • Prepare the starting material, 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, according to established procedures.[2]

  • Add trifluoroacetic anhydride to the thiazole-5-carboxamide starting material.

  • Heat the reaction mixture to induce pyrimidine ring formation.

  • After cooling, the resulting solid product is filtered and recrystallized from a suitable solvent like butan-1-ol.[2]

  • A typical yield for this step is around 74%.[2]

Step 2: Synthesis of 7-Chloro-3-substituted-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (e.g., Compound 3b)

  • Suspend the 7-oxo derivative (from Step 1) in phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for approximately 2 hours.[2]

  • After cooling, pour the reaction mixture into ice water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the product from glacial acetic acid. A typical yield is around 60%.[2]

Step 3: Synthesis of 7-Amino-3-substituted-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (e.g., Compound 4a)

  • Dissolve the 7-chloro derivative (from Step 2) in ethanol.

  • Add an excess of the desired amine (e.g., methylamine).

  • Reflux the mixture for approximately 3 hours.[2]

  • Cool the reaction, and collect the solid product by filtration.

  • Recrystallize the final product from butan-1-ol. Typical yields for this step are in the range of 65-70%.[2]

Protocol 2.2: Synthesis of 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione

This method starts with a substituted pyrimidine and builds the thiazole ring onto it. This protocol is based on a procedure developed for creating novel antibacterial agents.[6][7]

  • To a magnetically stirred solution of 4-amino-5-bromo-2-chloro-6-methyl-pyrimidine (1 mmol) in dry DMF (5 ml), add carbon disulfide (0.1 ml).[7]

  • Add powdered potassium hydroxide (KOH) (1 mmol) to the mixture and stir for 2 hours at room temperature.[7]

  • Heat the mixture at 70–80 °C for 30 minutes.[7]

  • After cooling, add water (10 ml) and neutralize the solution with acetic acid.

  • The resulting precipitate is filtered off and can be crystallized from ethanol. This reaction typically yields around 80% of the desired product.[7]

Section 3: Experimental Protocol - Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for rapidly generating a library of analogs. The target molecule is built step-by-step on a solid resin support, simplifying purification as excess reagents are washed away after each step.

Protocol 3.1: Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives

This protocol is adapted from a method for developing a library of thiazolo-pyrimidinone derivatives and involves the Thorpe-Ziegler reaction and cyclization on a solid support.[5]

G Resin Solid Support (Resin) Attach Attach Starting Material to Resin Resin->Attach Reaction1 Stepwise Reactions (e.g., Thorpe-Ziegler) Attach->Reaction1 Wash Wash Resin Reaction1->Wash Reaction2 Cyclization to form Thiazolo-pyrimidinone core Diversify Introduce Diversity (Add R-groups) Reaction2->Diversify Cleave Cleave Product from Resin Diversify->Cleave Product Purified Derivative Cleave->Product Wash->Reaction2

Caption: Workflow for solid-phase synthesis of a thiazolo-pyrimidinone library.

  • Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin.

  • Attachment: Attach the initial building block, for example, 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one, to the resin.[5]

  • Oxidation: To a mixture of the resin-bound compound in CH₂Cl₂ (dichloromethane), add meta-Chloroperoxybenzoic acid (mCPBA). Shake the reaction mixture overnight. Filter, wash sequentially with H₂O, DMF, MeOH, and CH₂Cl₂, and dry in a vacuum oven.[5]

  • Amination (Diversification): To the oxidized resin in CH₂Cl₂, add the desired amine (e.g., butylamine) and a base like Et₃N (triethylamine). Shake the mixture overnight at room temperature.[5]

  • Washing: Filter the resin and wash it thoroughly with solvents such as MeOH and CH₂Cl₂ to remove excess reagents and byproducts.

  • Cleavage: Cleave the final compound from the resin using a standard cleavage cocktail (e.g., a solution containing trifluoroacetic acid).

  • Purification: Remove the solvent and purify the residue by flash silica gel column chromatography to obtain the pure thiazolo[4,5-d]pyrimidine derivative.[5]

This solid-phase approach has been used to construct libraries of dozens of compounds, with yields for individual steps reported to be high, often in the range of 65–97%.[5]

Section 4: Data Presentation

The following tables summarize quantitative data from the cited synthesis protocols, allowing for easy comparison of yields and conditions.

Table 1: Summary of Yields for Solution-Phase Synthesis of 5-Trifluoromethyl Derivatives[2]

Compound ClassSubstituent Example (at position 3)Reaction StepYield (%)
7-Oxo-derivativesPhenylCyclization74
3-FluorophenylCyclization61
4-FluorophenylCyclization63
7-Chloro-derivativesEthylChlorination60
7-Amino-derivativesMethylaminoAmination65
(4-Fluorobenzyl)aminoAmination70

Table 2: Comparison of General Synthetic Approaches

Synthesis MethodKey FeaturesTypical Overall YieldsReference(s)
Solid-Phase SynthesisAmenable to library creation; simplified purification.63-93% (over 6 steps)[4]
High per-step efficiency.65-97% (per step)[5]
Solution-Phase SynthesisVersatile for complex, multi-step reactions.60-80% (per step)[2][7]
One-Pot SynthesisEfficient, reduces time and waste.Good to excellent[6]

References

Application of 4,5-Diamino-2-thiouracil in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diamino-2-thiouracil is a heterocyclic compound belonging to the pyrimidine family, which forms the core structure of nucleobases in DNA and RNA. The presence of amino and thio-functional groups makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. In medicinal chemistry, this compound and its analogs have garnered interest for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides an overview of its applications, quantitative biological data for related compounds, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

The structure of this compound features a pyrimidine ring with amino groups at positions 4 and 5, and a thione group at position 2. This arrangement of functional groups allows for various chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound is not extensively documented in publicly available literature. However, its synthesis can be inferred from the established preparation of the closely related 4,5-diaminouracil. A common synthetic route involves the nitrosation of 6-amino-2-thiouracil to yield 6-amino-5-nitroso-2-thiouracil, followed by a reduction step to afford the desired this compound.

A patented method for the preparation of the analogous 5,6-diamino-uracil from 5-nitroso-6-amino-uracil involves catalytic hydrogenation in the presence of an inorganic base, which results in a high-purity product with a high yield[1]. A similar approach could likely be adapted for the synthesis of this compound.

The general synthetic approach is depicted in the workflow below:

Synthesis_Workflow Start 6-Amino-2-thiouracil Intermediate 6-Amino-5-nitroso-2-thiouracil Start->Intermediate Nitrosation (e.g., NaNO2, HCl) Product This compound Intermediate->Product Reduction (e.g., Catalytic Hydrogenation, Na2S2O4)

Caption: General synthetic workflow for the preparation of this compound.

Applications in Medicinal Chemistry

Anticancer Activity

Thiouracil derivatives have shown significant potential as anticancer agents. While specific data for this compound is limited, its tautomer, 5,6-diamino-4-hydroxy-2-mercaptopyrimidine, has been utilized as a ligand in the synthesis of metal complexes with promising anticancer properties.

Metal Complexes of 5,6-Diamino-4-hydroxy-2-mercaptopyrimidine:

Palladium(II) and Silver(I) complexes of 5,6-diamino-4-hydroxy-2-mercaptopyrimidine have demonstrated significant anticancer activity against Ehrlich ascites tumor cells[2]. Similarly, Zinc(II), Molybdate(II), Palladium(II), Silver(I), Rhodium(III), Ruthenium(II), and Platinum(II) complexes of this ligand have been synthesized and characterized for their anticancer potential[3]. The cytotoxic effects of these metal complexes are often attributed to their ability to interact with DNA and inhibit cancer cell proliferation.

Quantitative Data for Anticancer Activity of Related Thiouracil Derivatives:

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiouracil derivatives against different human cancer cell lines. This data provides a reference for the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: Cytotoxicity of 2-Thiouracil-5-sulfonamide Derivatives against Human Cancer Cell Lines [4]

CompoundA-2780 (Ovarian) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
6b 10.2 ± 0.86.5 ± 0.53.1 ± 0.215.4 ± 1.1
6d 8.7 ± 0.65.1 ± 0.42.8 ± 0.212.9 ± 0.9
6e 6.3 ± 0.53.9 ± 0.31.5 ± 0.18.7 ± 0.6
6f 12.5 ± 0.98.2 ± 0.64.6 ± 0.318.1 ± 1.3
6g 9.1 ± 0.75.8 ± 0.42.9 ± 0.214.3 ± 1.0
7b 15.8 ± 1.210.3 ± 0.86.2 ± 0.522.5 ± 1.7
5-FU 5.2 ± 0.44.1 ± 0.32.5 ± 0.210.8 ± 0.8

Table 2: Cytotoxicity of Metal Complexes with Thiouracil Derivatives against HeLa Cells [5]

CompoundCD50 (µg/mL)
2,4-dithiouracil >10
Cu(II) complex of 2,4-dithiouracil 1.56
Au(III) complex of 2,4-dithiouracil 0.78
6-propyl-2-thiouracil >10
Pd(II) complex of 6-propyl-2-thiouracil 0.39
Enzyme Inhibition

Thiouracil derivatives are known to inhibit various enzymes. For instance, 2-thiouracil has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS)[6]. The 4,5-diamino substitution pattern could offer unique interactions with enzyme active sites, leading to the discovery of novel and selective inhibitors for various therapeutic targets.

Antimicrobial Activity

Metal complexes of thiouracil derivatives have also been investigated for their antimicrobial properties. The coordination of metal ions can enhance the biological activity of the parent ligand, making these complexes promising candidates for the development of new antimicrobial agents[7].

Potential Signaling Pathways for Anticancer Activity

While the specific signaling pathways modulated by this compound are yet to be elucidated, related anticancer compounds are known to interfere with key cellular processes. The workflow below illustrates a general overview of signaling pathways commonly targeted by anticancer agents.

Anticancer_Signaling cluster_cell Cancer Cell cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Drug This compound Derivative Kinase Kinase Signaling (e.g., EGFR, CDK) Drug->Kinase Inhibition Apoptosis Apoptosis Induction (e.g., Caspase activation) Drug->Apoptosis Activation CellCycle Cell Cycle Arrest (e.g., G1/S or G2/M phase) Drug->CellCycle Induction DNA DNA Damage/Replication Inhibition Drug->DNA Interference Proliferation Inhibition of Proliferation Kinase->Proliferation CellDeath Induction of Cell Death Apoptosis->CellDeath CellCycle->Proliferation DNA->Proliferation MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

Application Notes and Protocols: Synthesis of 2-Thiouracil-5-Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2-thiouracil-5-sulfonamides, a class of compounds investigated for a wide range of therapeutic applications, including anticancer, antioxidant, and anti-inflammatory activities.[1][2][3] The protocols outlined below describe the synthesis of the key intermediate, 2-thiouracil-5-sulfonyl chloride, and its subsequent conversion into various sulfonamide derivatives.

The core structure of these compounds combines the pharmacologically significant thiouracil and sulfonamide moieties.[2][4] Derivatives have shown promising activity as inhibitors of key cellular targets, such as Cyclin-Dependent Kinase 2 (CDK2), and demonstrate potent antioxidant properties by inhibiting enzymes like 15-lipoxygenase (15-LOX).[1][3][4]

General Synthetic Workflow

The synthesis of 2-thiouracil-5-sulfonamides is typically a two-step process. The first step involves the chlorosulfonation of a 2-thiouracil starting material to produce the highly reactive 2-thiouracil-5-sulfonyl chloride intermediate.[4][5] In the second step, this intermediate is reacted with a variety of primary or secondary amines to yield the target sulfonamide derivatives.[1][6] This versatile second step allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Optional Further Derivatization A 2-Thiouracil B 2-Thiouracil-5-sulfonyl chloride A->B Chlorosulfonic Acid 120°C C N-Substituted 2-Thiouracil-5-sulfonamides B->C Primary/Secondary Amine (R-NH2) Pyridine/Ethanol D Chalcones, Thiazoles, Schiff's Bases, etc. C->D Various Reagents

Caption: General workflow for the synthesis of 2-thiouracil-5-sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Thiouracil-5-sulfonyl Chloride (Intermediate 2)

This protocol details the chlorosulfonation of 2-thiouracil to form the key sulfonyl chloride intermediate.[4][5]

Materials:

  • 2-Thiouracil or 6-methyl-2-thiouracil

  • Chlorosulfonic acid (HSO₃Cl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Place 2-thiouracil (0.055 mol) in a round-bottom flask.

  • Carefully add chlorosulfonic acid (0.055 mol, approx. 51 mL) to the flask in a fume hood. Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.

  • Heat the mixture at 120°C under reflux for 8 hours.[4] The reaction should be monitored for the cessation of HCl gas evolution.

  • After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice in a large beaker.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • The precipitate can be purified by recrystallization from a DMF/water mixture to yield pure 2-thiouracil-5-sulfonyl chloride (2).[4]

Protocol 2: General Synthesis of N-Aryl-2-thiouracil-5-sulfonamides (Derivatives)

This protocol describes the reaction of the sulfonyl chloride intermediate with various aromatic amines to form the final sulfonamide products.[5][7]

Materials:

  • 2-Thiouracil-5-sulfonyl chloride (Intermediate 2)

  • Substituted aromatic or heterocyclic amine (e.g., p-fluoroaniline, m-aminoacetophenone)

  • Absolute ethanol

  • Pyridine

  • Round-bottom flask

  • Stir plate

Procedure:

  • Dissolve 2-thiouracil-5-sulfonyl chloride (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a few drops of pyridine to act as an acid scavenger.[5]

  • Add the desired substituted amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with ethanol, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Data Presentation: Biological Activity

The synthesized 2-thiouracil-5-sulfonamide derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The data, expressed as IC₅₀ (the concentration required to inhibit 50% of cell growth), is summarized below.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 2-Thiouracil-5-Sulfonamide Derivatives [4]

CompoundA-2780 (Ovarian)HT-29 (Colon)MCF-7 (Breast)HepG2 (Liver)
6b >10011.23 ± 0.910.11 ± 0.833.40 ± 2.1
6d 12.50 ± 1.18.90 ± 0.57.60 ± 0.410.20 ± 0.9
6e 9.80 ± 0.76.50 ± 0.35.40 ± 0.28.70 ± 0.5
6f 10.50 ± 0.97.20 ± 0.46.80 ± 0.39.40 ± 0.7
6g 15.60 ± 1.210.10 ± 0.89.50 ± 0.611.30 ± 1.0
7b >10015.40 ± 1.312.80 ± 1.145.60 ± 3.2
5-FU (Ref.) 8.90 ± 0.56.90 ± 0.25.20 ± 0.17.80 ± 0.4

Data represents the mean ± standard deviation of three independent experiments. 5-FU (5-Fluorouracil) is a standard chemotherapy agent used as a reference drug.

Table 2: Antioxidant Activity (IC₅₀ in µg/mL) of Selected Derivatives [8]

CompoundDPPH Radical ScavengingH₂O₂ Scavenging
5c 8.00 ± 0.9520.0 ± 1.12
6d 7.55 ± 1.7018.0 ± 0.95
7d 10.50 ± 0.9025.0 ± 1.30
9b 9.00 ± 0.8522.5 ± 1.05
9c 8.50 ± 1.0521.0 ± 0.90
9d 8.75 ± 0.9221.5 ± 1.15
Ascorbic Acid (Ref.) 12.5 ± 1.1530.0 ± 1.50

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.

Mechanism of Action: Cell Cycle Inhibition

Several 2-thiouracil-5-sulfonamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4][9] CDK2 is a key protein that, when activated by Cyclin E, promotes the transition of the cell from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. By inhibiting CDK2, these compounds can prevent DNA replication and induce cell cycle arrest, ultimately leading to apoptosis in cancer cells.[9]

G cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) cluster_cdk CDK2 Activation G1 G1 Phase S S Phase (DNA Replication) G1->S Progression CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex ActiveComplex->G1 Promotes Arrest Cell Cycle Arrest & Apoptosis Inhibitor 2-Thiouracil-5-sulfonamide (e.g., Compound 6e) Inhibitor->ActiveComplex Inhibits

Caption: Inhibition of the G1/S cell cycle checkpoint by 2-thiouracil-5-sulfonamides.

References

Application Note: Quantitative Analysis of 4,5-Diamino-2-thiouracil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Diamino-2-thiouracil is a substituted pyrimidine derivative of interest in pharmaceutical and clinical research. Its structural similarity to endogenous nucleobases necessitates a highly selective and sensitive analytical method for accurate quantification in complex biological matrices. This application note presents a robust and reliable LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[1]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Internal Standard (IS) working solution (e.g., ¹³C,¹⁵N₂-4,5-Diamino-2-thiouracil in 50:50 acetonitrile/water)

    • Human plasma (K₂EDTA)

  • Protocol:

    • Allow plasma samples to thaw at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (0.1% formic acid in water).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % B
      0.0 5
      2.5 95
      3.5 95
      3.6 5

      | 5.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Spray Voltage: +4500 V

    • Temperature: 500°C

    • Collision Gas: Nitrogen

    • Multiple Reaction Monitoring (MRM) Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound 145.0 128.0 100 25

      | ¹³C,¹⁵N₂-IS | 148.0 | 131.0 | 100 | 25 |

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery85 - 95%

Table 2: Quality Control (QC) Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low32.996.77.8
Medium5052.1104.25.2
High800789.598.74.5

Mandatory Visualization

G LC-MS/MS Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (300 µL Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

G Logical Relationship of Method Components Sample Biological Sample (Human Plasma) Extraction Analyte Extraction (Protein Precipitation) Sample->Extraction Matrix Removal Separation Chromatographic Separation (HPLC) Extraction->Separation Analyte Isolation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Compound Elution Quantification Quantitative Result Detection->Quantification Signal Processing

Caption: Key stages of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical and pharmaceutical research. The method has been validated with acceptable linearity, accuracy, precision, and recovery, demonstrating its suitability for routine use in a regulated environment.

References

Application Notes and Protocols: 4,5-Diamino-2-thiouracil in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanism of action of 4,5-diamino-2-thiouracil and its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives, particularly those containing the thiouracil scaffold, have garnered considerable attention due to their diverse biological activities. Among these, this compound serves as a crucial building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This document outlines the utility of this compound in the development of new antimicrobial agents, providing detailed methodologies and summarizing key activity data.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various thiouracil and pyrimidine derivatives, including those structurally related to this compound, has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The following tables summarize the MIC values of selected compounds from various studies.

Table 1: Antibacterial Activity of Thiouracil and Pyrimidine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile12.5-12.5-[1]
Pyridine-pyrimidine hybrid 4b (3-Br)--62.5-[2]
Pyridine-pyrimidine hybrid 4d (2-Cl)62.5---[2]
Pyridine-pyrimidine hybrid 4m (2-Br, 4-Cl)----[2]
Quinoline-pyrido[2,3-d]pyrimidinone 14 1-2 (µmol/mL)-1-2 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 13 1-2 (µmol/mL)-1-2 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 12 1-2 (µmol/mL)-1-2 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 11 1-2 (µmol/mL)-1-2 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 10 1-2 (µmol/mL)-1-2 (µmol/mL)-[3]

Table 2: Antifungal Activity of Thiouracil and Pyrimidine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus fumigatusReference
6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile12.512.5-[1]
Pyridine-pyrimidine hybrid 4g (3-OH)250--[2]
Pyridine-pyrimidine hybrid 4o (2,4-F2)250--[2]
Fused pyrimidine 5a --Highly Active[4]
Fused pyrimidine 5e Highly Active-Highly Active[4]
Fused pyrimidine 11 Highly Active-Highly Active[4]
Fused pyrimidine 13a Highly Active-Highly Active[4]
Quinoline-pyrido[2,3-d]pyrimidinone 14 1-3 (µmol/mL)1-3 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 13 1-3 (µmol/mL)1-3 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 12 1-3 (µmol/mL)1-3 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 11 1-3 (µmol/mL)1-3 (µmol/mL)-[3]
Quinoline-pyrido[2,3-d]pyrimidinone 10 1-3 (µmol/mL)1-3 (µmol/mL)-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 6-amino-2-thiouracil. The synthesis involves a two-step process: nitrosation followed by reduction.

Step 1: Synthesis of 6-Amino-5-nitroso-2-thiouracil

  • Dissolution: Dissolve 6-amino-2-thiouracil in a suitable aqueous alkaline solution, such as sodium hydroxide, at room temperature with stirring.

  • Nitrosation: Cool the solution in an ice bath to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Acidification: Slowly add a mineral acid, such as hydrochloric acid, dropwise to the reaction mixture. The pH should be carefully controlled to facilitate the precipitation of the nitroso product.

  • Isolation: The resulting precipitate, 6-amino-5-nitroso-2-thiouracil, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Suspension: Suspend the 6-amino-5-nitroso-2-thiouracil obtained in the previous step in water or a suitable solvent.

  • Reduction: Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), portion-wise to the suspension with vigorous stirring. The reaction progress is often indicated by a color change from a deep color to a lighter suspension.

  • Heating: Gently heat the reaction mixture to ensure the completion of the reduction.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated this compound by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water or an aqueous alcohol mixture.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method, following general guidelines.

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established protocols (e.g., McFarland standards).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a general procedure for evaluating the inhibitory activity of compounds against dihydrofolate reductase.

  • Reagent Preparation: Prepare assay buffer, a stock solution of the substrate (dihydrofolic acid), a stock solution of the cofactor (NADPH), and the test compound solutions at various concentrations.

  • Enzyme Preparation: Use a commercially available dihydrofolate reductase enzyme or a purified enzyme preparation.

  • Assay Procedure:

    • In a suitable assay plate or cuvette, add the assay buffer.

    • Add the test compound at the desired concentration (or solvent control).

    • Add the DHFR enzyme and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate (dihydrofolic acid) and cofactor (NADPH).

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[5]

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Dihydrofolate Reductase

Diaminopyrimidine derivatives are known to act as antimicrobial agents by targeting the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in microorganisms. A key enzyme in this pathway is dihydrofolate reductase (DHFR). The proposed mechanism involves the competitive inhibition of DHFR by the diaminopyrimidine core of the compounds.

Caption: Proposed mechanism of action of this compound derivatives via inhibition of dihydrofolate reductase (DHFR).

Experimental Workflow: Synthesis and Antimicrobial Evaluation

The following diagram illustrates the general workflow for the synthesis and subsequent antimicrobial evaluation of this compound derivatives.

Workflow Start Start: 6-Amino-2-thiouracil Nitrosation Step 1: Nitrosation Start->Nitrosation Reduction Step 2: Reduction Nitrosation->Reduction Product This compound Reduction->Product Derivatization Derivatization Product->Derivatization Screening Antimicrobial Screening Derivatization->Screening MIC_Determination MIC Determination Screening->MIC_Determination Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Determination->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for the development of antimicrobial agents from this compound.

References

Application Notes and Protocols: Synthesis of Thiouracil Derivatives via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a one-pot three-component condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, the 3,4-dihydropyrimidin-2(1H)-thiones (thiouracil derivatives).[1] These scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the synthesis of thiouracil derivatives using the Biginelli reaction, with a focus on varied reaction conditions to optimize yields and purity.

General Reaction Scheme

The Biginelli reaction for the synthesis of thiouracil derivatives involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and thiourea.

Biginelli_Reaction R1CHO Aldehyde plus1 + R1CHO->plus1 beta_dicarbonyl β-Dicarbonyl Compound plus2 + beta_dicarbonyl->plus2 thiourea Thiourea reaction Catalyst Solvent, Temp. thiourea->reaction plus1->beta_dicarbonyl plus2->thiourea product Thiouracil Derivative (3,4-Dihydropyrimidin-2(1H)-thione) reaction->product

Caption: General scheme of the Biginelli reaction for thiouracil synthesis.

Comparative Reaction Conditions

The versatility of the Biginelli reaction allows for a wide range of conditions. The choice of catalyst, solvent, and temperature can significantly impact reaction times and yields. Below is a summary of various reported conditions for the synthesis of thiouracil derivatives.

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemperatureTimeYield (%)Reference
Conc. HClAromatic AldehydesThiobarbituric AcidRefluxing EthanolReflux-Good[2]
Ammonium ChlorideAldehydes1,3-Dicarbonyl CompoundsSolvent-free--Good[2]
NaHSO₄Substituted SalicylaldehydesAcetylacetoneSolvent-free (Microwave)-ShortGood[1]
p-Toluenesulfonic acidSubstituted Aldehyde6-substituted-4-hydroxy coumarin----[3]
Ceric Ammonium Nitrite (10 mol%)2-ChlorobenzaldehydeEthyl AcetoacetateMethanol80 °C3 h80-90[3]
Potassium CarbonateVarious AldehydesMethyl CyanoacetateEthanolReflux1 h28-42[4]
L-prolineAldehydes4-Hydroxy CoumarinsWater---[5]
NoneReactants-Solvent-free100-105 °C-High[6]

Experimental Protocols

General Protocol for the Synthesis of Thiouracil Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (1.0 mmol)

  • Thiourea (1.5 mmol)

  • Catalyst (e.g., conc. HCl, 4 drops; or p-toluenesulfonic acid, 0.1 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), thiourea (1.5 mmol), and the chosen solvent (10 mL).

  • Add the catalyst to the mixture.

  • The reaction mixture is then heated to the desired temperature (e.g., reflux) and stirred for the required time (monitored by TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with cold water and then a cold organic solvent (e.g., ether or ethanol) to remove unreacted starting materials.[7]

  • The product is dried, and if necessary, purified by recrystallization from a suitable solvent (e.g., ethanol).

Specific Protocol: Synthesis of a 4-Aryl-3,4-dihydropyrimidin-2(1H)-thione

This protocol is adapted from a reported procedure using hydrochloric acid as a catalyst.[7]

Materials:

  • Benzaldehyde (0.25 mL, 2.44 mmol)

  • Ethyl acetoacetate (0.31 mL, 2.44 mmol)

  • Thiourea (185 mg, 2.44 mmol)

  • Concentrated Hydrochloric Acid (4 drops)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine benzaldehyde (0.25 mL), ethyl acetoacetate (0.31 mL), and thiourea (185 mg) in ethanol (10 mL).

  • Add 4 drops of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring overnight.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water (5 mL) followed by cold diethyl ether (3 x 5 mL).[7]

  • Dry the purified product to obtain the desired 4-phenyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione.

Reaction Workflow and Logic

The Biginelli reaction proceeds through a series of proposed intermediates. The generally accepted mechanism involves the formation of an N-acyliminium ion intermediate.

Biginelli_Workflow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_steps Reaction Steps aldehyde Aldehyde condensation Condensation aldehyde->condensation thiourea Thiourea thiourea->condensation beta_dicarbonyl β-Dicarbonyl Compound enolate Enolate of β-Dicarbonyl beta_dicarbonyl->enolate Forms iminium N-Acyliminium Ion cyclization Cyclization & Dehydration iminium->cyclization enolate->cyclization condensation->iminium Forms product Thiouracil Derivative cyclization->product

Caption: Proposed workflow of the Biginelli reaction mechanism.

Concluding Remarks

The Biginelli reaction offers a straightforward and efficient pathway for the synthesis of thiouracil derivatives. The reaction conditions can be tailored to accommodate a wide variety of substrates. Solvent-free and water-based protocols are also emerging as green alternatives to traditional methods.[5][6] For researchers in drug development, the operational simplicity and the ability to generate diverse libraries of thiouracil derivatives make the Biginelli reaction an invaluable tool. Further optimization of catalysts and reaction conditions continues to broaden the scope and applicability of this classic multicomponent reaction.

References

Application Notes and Protocols: Synthesis of Neuroprotective Compounds from 4,5-Diamino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of neuroprotective compounds derived from 4,5-diamino-2-thiouracil. The focus is on the preparation of pyrimido[4,5-d]pyrimidine derivatives, which have shown significant potential in mitigating oxidative stress-induced neuronal damage.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a key pathological factor in the onset and progression of these disorders. Consequently, the development of novel neuroprotective agents that can counteract oxidative damage is a critical area of research. Fused pyrimidine ring systems, particularly pyrimido[4,5-d]pyrimidines, have emerged as a promising scaffold for the design of such therapeutic agents due to their diverse biological activities. This document outlines a synthetic strategy starting from the readily available this compound to generate a library of neuroprotective pyrimido[4,5-d]pyrimidine derivatives.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step process beginning with the modification of this compound to introduce the necessary functional groups for the subsequent cyclization to form the pyrimido[4,5-d]pyrimidine core. This is followed by diversification of the core structure to generate a library of compounds for neuroprotective screening.

Synthetic_Workflow A This compound B Step 1: Alkylation of Thiol Group A->B R-X, Base C Step 2: Conversion of 5-Amino to Cyano Group (e.g., Sandmeyer Reaction) B->C D 4-Amino-2-alkylthio-5-cyanopyrimidine (Key Intermediate) C->D E Step 3: Reaction with Triethylorthoformate D->E F Imidate Intermediate E->F G Step 4: Cyclization with Substituted Anilines F->G Ar-NH2, Acetic Acid H N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines (Target Compounds) G->H I Neuroprotective Activity Evaluation H->I Signaling_Pathways cluster_0 Oxidative Stress cluster_1 Cellular Damage H2O2 H2O2 ROS Increased ROS H2O2->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction induces Apoptosis_Caspases Activation of Caspases Mitochondrial_Dysfunction->Apoptosis_Caspases Neuronal_Death Neuronal Death Apoptosis_Caspases->Neuronal_Death Pyrimido_Pyrimidine Pyrimido[4,5-d]pyrimidine Derivatives Pyrimido_Pyrimidine->ROS Scavenges Pyrimido_Pyrimidine->Apoptosis_Caspases Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Pyrimido_Pyrimidine->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralize

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-Diamino-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,5-diamino-2-thiouracil derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for preparing this compound?

A common and effective method involves a multi-step synthesis starting from the condensation of an active methylene compound, typically a cyanoacetate derivative, with thiourea to form a 2-thiouracil ring. This is followed by nitrosation at the C5 position and subsequent reduction of the nitroso group to an amino group, yielding the desired this compound.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and control include reaction temperature, pH, and the choice of reducing agent. The nitrosation step is particularly sensitive to temperature and pH, which can influence the yield and purity of the intermediate. The subsequent reduction requires a carefully selected reducing agent to avoid over-reduction or side reactions.

Q3: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound derivatives can be challenging due to their polarity and potential for oxidation. Recrystallization from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF)/water, is often effective. Column chromatography on silica gel can also be employed, but care must be taken to choose an appropriate eluent system to avoid tailing and decomposition on the stationary phase.

Q4: Can I expect side reactions during the synthesis?

Yes, several side reactions can occur. During the initial cyclization, incomplete reaction or the formation of isomeric byproducts are possible. The nitrosation step can sometimes lead to the formation of N-nitroso compounds if the reaction conditions are not optimal. Over-reduction during the final step can also lead to undesired byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound derivatives.

Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
Low yield in the initial cyclization step to form the 2-thiouracil ring. Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal pH for the condensation reaction.Ensure the reaction medium is sufficiently basic to facilitate the condensation. A base like sodium ethoxide or potassium carbonate is commonly used.
Low yield of the 5-nitroso intermediate. Incorrect pH during nitrosation.The nitrosation is typically carried out in an acidic medium. Carefully control the pH to be within the optimal range for the reaction.
Decomposition of the nitroso compound.The nitroso intermediate can be unstable. It is often recommended to proceed to the next step without extensive purification or delay.
Low yield in the final reduction step. Inefficient reducing agent.Sodium dithionite (sodium hydrosulfite) is a commonly used and effective reducing agent for this transformation. Ensure it is fresh and used in sufficient excess.
Over-reduction or side reactions.Control the reaction temperature and monitor the progress by TLC to avoid over-reduction of the pyrimidine ring or other functional groups.
Formation of Impurities and Side Products
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC after the initial cyclization. Formation of isomeric byproducts or unreacted starting materials.Optimize the reaction conditions (temperature, solvent, base) to favor the formation of the desired product. Purification by recrystallization or column chromatography may be necessary.
Presence of a colored impurity after the nitrosation step. Formation of N-nitroso or other colored byproducts.Ensure the nitrosating agent is added slowly and at a low temperature to minimize side reactions.
Product darkens or decomposes upon standing. Oxidation of the diamino groups.4,5-Diaminopyrimidines can be sensitive to air and light. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Experimental Protocols

A detailed methodology for the synthesis of a this compound derivative is provided below, adapted from established procedures for analogous compounds.

Synthesis of this compound

Step 1: Synthesis of 4-amino-2-thiouracil

  • In a suitable reaction vessel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add ethyl cyanoacetate and thiourea.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain 4-amino-2-thiouracil.

Step 2: Synthesis of 4-amino-5-nitroso-2-thiouracil

  • Suspend the 4-amino-2-thiouracil from the previous step in water.

  • Cool the suspension in an ice bath and add a solution of sodium nitrite.

  • Slowly add an acid (e.g., acetic acid) while maintaining a low temperature.

  • A colored precipitate of the nitroso compound should form.

  • Stir for a short period, then filter the solid, wash with cold water, and use it immediately in the next step.

Step 3: Synthesis of this compound

  • Suspend the moist 4-amino-5-nitroso-2-thiouracil in water.

  • Heat the suspension gently and add a solution of sodium dithionite portion-wise.

  • The color of the suspension should change as the reduction proceeds.

  • After the addition is complete, heat the mixture for a short period to ensure complete reduction.

  • Cool the reaction mixture and collect the precipitated this compound by filtration.

  • Wash the product with cold water and then with ethanol.

  • Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data Summary

Reaction Step Reactant Solvent Catalyst/Reagent Temperature Typical Yield
Cyclization Ethyl Cyanoacetate, ThioureaEthanolSodium EthoxideReflux70-85%
Nitrosation 4-amino-2-thiouracilWaterSodium Nitrite, Acetic Acid0-5 °C85-95%
Reduction 4-amino-5-nitroso-2-thiouracilWaterSodium Dithionite50-70 °C75-90%

Visualizations

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_purification Purification start Ethyl Cyanoacetate + Thiourea react1 React in Ethanol with Sodium Ethoxide start->react1 product1 4-amino-2-thiouracil react1->product1 react2 React with NaNO2 in Acetic Acid product1->react2 product2 4-amino-5-nitroso-2-thiouracil react2->product2 react3 Reduce with Sodium Dithionite product2->react3 product3 This compound react3->product3 purify Recrystallization product3->purify final_product Pure this compound purify->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_solutions cluster_impurities cluster_stability start Low Product Yield? q1 Which step shows low yield? start->q1 s1 Check reaction time/temp and base concentration q1->s1 Cyclization s2 Control pH and temperature during nitrosation q1->s2 Nitrosation s3 Use fresh reducing agent and monitor reaction q1->s3 Reduction impurity_q Impurity Issues? impurity_a Optimize conditions and purify by recrystallization/ chromatography impurity_q->impurity_a stability_q Product Unstable? stability_a Store under inert atmosphere and protect from light stability_q->stability_a

Caption: Troubleshooting flowchart for the synthesis of this compound derivatives.

Signaling_Pathway_Placeholder cluster_info Note on Signaling Pathways cluster_pathway Generalized Enzyme Inhibition Pathway info_node Specific signaling pathways for this compound derivatives are not well-established in the searched literature. However, pyrimidine analogs are known to interfere with nucleic acid biosynthesis, and some thiouracil derivatives have been investigated as inhibitors of various enzymes. The diagram below represents a generalized concept of how such a molecule might act as an enzyme inhibitor. drug This compound Derivative inhibition Inhibition drug->inhibition enzyme Target Enzyme (e.g., Kinase, Polymerase) product Product enzyme->product enzyme->inhibition substrate Substrate substrate->enzyme cellular_response Altered Cellular Response (e.g., Apoptosis, Growth Arrest) product->cellular_response inhibition->product Blocks Formation

Caption: Generalized concept of enzyme inhibition by a this compound derivative.

Troubleshooting low yield in the synthesis of fused pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fused pyrimidines, with a primary focus on resolving issues of low yield.

Troubleshooting Guide

Question 1: My reaction is resulting in a low yield of the desired fused pyrimidine product with a significant amount of unreacted starting materials. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in fused pyrimidine synthesis is a frequent issue that can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or problems with the purity of your reactants. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Steps:

  • Catalyst Activity: The choice and activity of the catalyst are critical.

    • Catalyst Selection: The reaction is often acid-catalyzed. While strong acids like HCl can be used, they may lead to side reactions.[1] Consider using milder Lewis acids (e.g., ZrCl₄, SbCl₃) or solid acid catalysts, which have been shown to improve yields and simplify the work-up procedure.[1][2] Nanocatalysts, such as Fe₃O₄-based catalysts, have also demonstrated high efficiency and recyclability, leading to excellent yields.[3]

    • Catalyst Deactivation: If you are using a reusable catalyst, ensure it is properly activated or regenerated before use, as its activity can diminish over time.[4]

    • Catalyst Loading: An insufficient amount of catalyst can lead to lower yields, while an excessive amount may not necessarily improve the outcome and can complicate purification.[5]

  • Reaction Conditions:

    • Temperature: Temperature plays a crucial role. Some reactions may proceed at room temperature, but heating is often required to drive the reaction to completion.[1][2] Optimization studies often show that temperatures between 80°C and 100°C are optimal, though this is dependent on the specific substrates.[1]

    • Reaction Time: The reaction may require a longer duration for completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]

    • Solvent: The choice of solvent can significantly impact reactant solubility and the reaction rate.[4] While ethanol is a common solvent, exploring other options or even solvent-free conditions has been shown to improve yields and reduce reaction times.[1]

  • Reactant Purity and Stoichiometry:

    • Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

    • Stoichiometry: The molar ratio of the reactants (e.g., aldehyde, β-ketoester, and urea/thiourea in a Biginelli-type reaction) can affect the yield. A slight excess of the urea or thiourea component is often beneficial.[1]

Troubleshooting Workflow for Low Conversion:

LowConversionWorkflow start Low Yield with Unreacted Starting Materials check_catalyst 1. Evaluate Catalyst start->check_catalyst catalyst_type Switch to a different catalyst? (e.g., Lewis acid, solid acid) check_catalyst->catalyst_type Choice check_conditions 2. Optimize Reaction Conditions temp_time Increase temperature or extend reaction time? check_conditions->temp_time check_reactants 3. Verify Reactants purity Check purity of starting materials? check_reactants->purity catalyst_type->check_conditions Yes catalyst_activity Is the catalyst active/ regenerated? catalyst_type->catalyst_activity No catalyst_activity->check_conditions Yes solvent Change solvent or try solvent-free conditions? temp_time->solvent No improvement monitor_tlc Monitor reaction by TLC temp_time->monitor_tlc Yes solvent->check_reactants No improvement solvent->monitor_tlc Yes stoichiometry Adjust reactant stoichiometry? purity->stoichiometry Purity confirmed stoichiometry->monitor_tlc Yes success Improved Yield monitor_tlc->success BiginelliReaction reactants Aldehyde + β-Ketoester + Urea intermediate Aza-Michael Adduct Intermediate reactants->intermediate + Catalyst (e.g., Lewis Acid) cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Fused Pyrimidine (DHPM) dehydration->product

References

Improving the solubility of 4,5-Diamino-2-thiouracil for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4,5-Diamino-2-thiouracil (DATU) for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DATU) and why is its solubility a concern?

This compound (DATU) is a heterocyclic compound belonging to the thiouracil family. Like many heterocyclic compounds, it can exhibit poor aqueous solubility at neutral pH due to its molecular structure. This low solubility can be a significant challenge in biological assays, leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial signs of solubility issues with DATU in my assay?

Common indicators of poor solubility include:

  • Visible Precipitation: You may observe cloudiness, turbidity, or solid particles in your stock solution or in the assay medium after adding DATU.[1][2]

  • Inconsistent Results: Poor solubility can lead to variability between replicate wells and experiments.

  • Low Potency: The actual concentration of dissolved DATU may be much lower than the nominal concentration, resulting in an apparent lack of biological activity.

Q3: What is the best solvent to prepare a stock solution of DATU?

For initial solubilization, organic solvents are generally recommended for thiouracil-related compounds.[3] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[3] Other potential organic solvents include dimethylformamide (DMF) and ethanol.[3] It is crucial to use anhydrous DMSO to prevent water absorption, which can decrease the compound's solubility over time.[1]

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To minimize solvent toxicity to cells, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.[1][2]

Troubleshooting Guides

Issue 1: Immediate Precipitation of DATU Upon Addition to Aqueous Buffer or Media

Observation: A precipitate forms immediately after diluting the DATU stock solution into the aqueous assay buffer or cell culture medium.

Root Cause Analysis: This is often due to "solvent shock," where the rapid change in solvent polarity from a high-concentration organic stock to an aqueous environment causes the compound to crash out of solution.[1] The final concentration of DATU may also exceed its solubility limit in the aqueous medium.[1][2]

Solutions:

Solution Description Key Considerations
Decrease Final Concentration The most straightforward approach is to lower the final working concentration of DATU in your assay.Perform a concentration-response curve to ensure the effective concentration is still achievable.
Serial Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the pre-warmed aqueous buffer.[2]This allows for a more gradual solvent exchange, reducing the risk of precipitation.
pH Modification Adjust the pH of the aqueous buffer. Since DATU has amino groups, it is expected to be more soluble at a lower pH.Ensure the final pH is compatible with your biological assay and does not affect cell viability or protein function.
Use of Co-solvents Incorporate a water-miscible co-solvent in your final assay buffer.[4][5]Common co-solvents include PEG 400, propylene glycol, or glycerol.[5] The final concentration of the co-solvent must be tested for compatibility with the assay.
Issue 2: Delayed Precipitation of DATU During Incubation

Observation: The DATU solution is initially clear, but a precipitate forms after several hours or days of incubation.

Root Cause Analysis: This can be caused by temperature shifts (e.g., moving from room temperature to 37°C), pH changes in the cell culture medium due to cellular metabolism, or interactions with media components like salts and proteins.[1]

Solutions:

Solution Description Key Considerations
Pre-warm Media Always pre-warm the cell culture medium to the incubation temperature (e.g., 37°C) before adding the DATU solution.[1][2]This minimizes solubility changes due to temperature fluctuations.
pH Buffering Ensure the cell culture medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES).[1]This helps to maintain a stable pH, which can be critical for the solubility of ionizable compounds.
Solubility in Media vs. Buffer Test the solubility of DATU in a simpler buffer (e.g., PBS) to determine if components in the complex cell culture medium are causing precipitation.[1]If solubility is better in a simpler buffer, consider modifying the assay protocol or using a different medium.
Use of Solubilizing Excipients Incorporate solubilizing agents like cyclodextrins (e.g., HP-β-CD) into the assay medium.[4][6]Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of DATU
  • Prepare a High-Concentration Stock Solution: Dissolve DATU in 100% DMSO to create a 100 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication.[2]

  • Prepare Dilutions: Create a series of dilutions of the DATU stock solution in your target aqueous buffer or cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).

  • Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness or particles).[2]

  • Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 24 hours).

  • Final Visual Inspection: After incubation, visually inspect the solutions again for any delayed precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[2]

Protocol 2: pH-Dependent Solubility Profiling
  • Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add DATU: Add a consistent amount of your DATU stock solution to each buffer to achieve the desired final concentration.

  • Equilibrate: Gently mix and allow the solutions to equilibrate for a set period (e.g., 2 hours) at the desired temperature.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of DATU in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the solubility of DATU as a function of pH to identify the optimal pH range for your experiments.

Visual Guides

experimental_workflow Workflow for Preparing DATU Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Assay Plate stock_prep Dissolve DATU in 100% DMSO (e.g., 100 mM) vortex Vortex/Sonicate to Ensure Complete Dissolution stock_prep->vortex pre_warm Pre-warm Aqueous Buffer/Media to Assay Temperature (e.g., 37°C) serial_dilution Perform Serial Dilution of Stock into Warmed Media pre_warm->serial_dilution gentle_mixing Add Dropwise with Gentle Mixing serial_dilution->gentle_mixing final_solution Final DATU Solution Ready for Assay (Final DMSO < 0.5%) gentle_mixing->final_solution

Caption: A recommended workflow for preparing DATU solutions for biological assays.

troubleshooting_logic Troubleshooting DATU Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause_immediate Likely Cause: - Solvent Shock - Exceeds Solubility Limit start->cause_immediate Yes, Immediately cause_delayed Likely Cause: - Temperature Shift - pH Instability in Media - Media Component Interaction start->cause_delayed Yes, After Incubation solution_immediate Solutions: - Lower Final Concentration - Perform Serial Dilution - Adjust pH - Use Co-solvents cause_immediate->solution_immediate solution_delayed Solutions: - Pre-warm Media - Use Buffered Media (HEPES) - Test in Simpler Buffer - Use Solubilizing Excipients cause_delayed->solution_delayed

References

Side reactions and byproduct formation in 4,5-Diamino-2-thiouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Diamino-2-thiouracil.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process starting from 6-Amino-2-thiouracil. The first step is the nitrosation of the C5 position of the pyrimidine ring, followed by the reduction of the newly introduced nitroso group to an amino group.

Q2: Why is the purity of the final product critical?

A2: As an intermediate in pharmaceutical synthesis, the purity of this compound is paramount. Impurities can lead to the formation of undesired byproducts in subsequent reactions, reduce the yield and efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Q3: What are the common impurities or byproducts I should be aware of?

A3: Common impurities can include the unreacted starting material (6-Amino-2-thiouracil), the intermediate (6-Amino-5-nitroso-2-thiouracil), and various side-reaction products. These can arise from incomplete reactions, over-oxidation, or other competing reaction pathways. The final product is also susceptible to oxidation due to the presence of two aromatic amino groups.

Q4: How can I purify the crude this compound?

A4: Purification is typically achieved through recrystallization from a suitable solvent, often an aqueous medium or a mixture of solvents. Washing the filtered product with cold solvents can also help remove residual impurities. In some cases, converting the product to a salt (e.g., hydrochloride or sulfate) can facilitate purification and improve stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of 6-Amino-5-nitroso-2-thiouracil (Nitrosation Step)

Possible Causes & Solutions

CauseRecommended Action
Inadequate Nitrosating Agent Activity Ensure the sodium nitrite is fresh and has been stored properly. Prepare the nitrous acid solution in situ at a low temperature (0-5 °C) immediately before use.
Incorrect Reaction pH The nitrosation reaction is pH-dependent. Maintain a strongly acidic environment (pH 1-2) using a non-reactive acid like hydrochloric or sulfuric acid to ensure the formation of the active nitrosonium ion (NO+).
Sub-optimal Reaction Temperature Low temperatures are crucial to prevent the decomposition of nitrous acid and minimize side reactions. Maintain the reaction temperature between 0-5 °C.
Poor Solubility of Starting Material Ensure vigorous stirring to maintain a good suspension of 6-Amino-2-thiouracil in the acidic medium.
Problem 2: Incomplete Reduction of 6-Amino-5-nitroso-2-thiouracil

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reducing Agent Use a molar excess of the reducing agent, such as sodium dithionite (sodium hydrosulfite). The quality of the reducing agent is also important; use a fresh, dry supply.[1]
Sub-optimal Reaction Temperature The reduction is often exothermic. Control the temperature by adding the reducing agent portion-wise. After the initial exothermic reaction, gentle heating may be required to drive the reaction to completion.
Incorrect pH for Reduction The reduction with sodium dithionite is typically carried out in a neutral to slightly alkaline medium. Adjust the pH of the reaction mixture accordingly.
Precipitation of the Intermediate The nitroso intermediate may precipitate out of solution. Ensure adequate solvent volume and stirring to keep it in suspension for the reduction to proceed.
Problem 3: Discoloration (e.g., pink, purple, or brown) of the Final Product

Possible Causes & Solutions

CauseRecommended Action
Oxidation of the Diamine Product Aromatic diamines are susceptible to air oxidation, which can lead to colored impurities.[2] Work under an inert atmosphere (e.g., nitrogen or argon), especially during product isolation and drying. Degas solvents prior to use.
Presence of Residual Nitroso Intermediate The 6-Amino-5-nitroso-2-thiouracil intermediate is often colored. Ensure the reduction step has gone to completion by monitoring with a suitable analytical technique (e.g., TLC).
Formation of Oxidative Byproducts Over-vigorous reaction conditions or exposure to air can lead to the formation of quinone-imine or other colored polymeric byproducts. Use antioxidants or perform the reaction under an inert atmosphere.
Heavy Metal Contamination Trace metal ions can catalyze oxidation. Use high-purity reagents and deionized water.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-5-nitroso-2-thiouracil (Nitrosation)
  • Suspend 6-Amino-2-thiouracil in a suitable volume of dilute hydrochloric acid (e.g., 2 M HCl) in a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C.

  • While maintaining the temperature and stirring vigorously, add a concentrated aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to keep the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the precipitated product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at a low temperature.

Protocol 2: Synthesis of this compound (Reduction)
  • Suspend the 6-Amino-5-nitroso-2-thiouracil in water or a water/ethanol mixture in a flask equipped with a stirrer and a thermometer.

  • Heat the suspension to a moderate temperature (e.g., 50-60 °C).

  • Add sodium dithionite (sodium hydrosulfite) portion-wise to the stirred suspension. The addition should be controlled to manage the exothermic reaction and any frothing.

  • After the addition is complete, the color of the reaction mixture should change, indicating the reduction of the nitroso group. Continue stirring at a slightly elevated temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum over a desiccant.

Visualizing the Synthesis and Potential Issues

Synthesis_Workflow Synthesis of this compound: Workflow and Troubleshooting Start Start: 6-Amino-2-thiouracil Nitrosation Step 1: Nitrosation (NaNO2, H+) Start->Nitrosation Intermediate 6-Amino-5-nitroso-2-thiouracil Nitrosation->Intermediate N_Nitrosation Side Reaction: N-Nitrosation Nitrosation->N_Nitrosation Reduction Step 2: Reduction (e.g., Na2S2O4) Intermediate->Reduction Product This compound (Crude) Reduction->Product IncompleteReduction Byproduct: Unreacted Nitroso Intermediate Reduction->IncompleteReduction Purification Purification (Recrystallization) Product->Purification Oxidation Side Reaction: Oxidation Product->Oxidation FinalProduct Pure this compound Purification->FinalProduct OxidizedProduct Byproduct: Oxidized/Polymeric Impurities Oxidation->OxidizedProduct

Caption: Workflow for the synthesis of this compound and potential side reactions.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issue Problem Encountered LowYieldNitroso Low Yield in Nitrosation Issue->LowYieldNitroso IncompleteRed Incomplete Reduction Issue->IncompleteRed Discoloration Product Discoloration Issue->Discoloration Cause1 Check Reagent Quality (NaNO2, Na2S2O4) LowYieldNitroso->Cause1 Cause2 Verify Reaction Conditions (pH, Temperature) LowYieldNitroso->Cause2 Cause3 Ensure Adequate Stirring/ Solubility LowYieldNitroso->Cause3 IncompleteRed->Cause1 IncompleteRed->Cause2 Cause5 Monitor Reaction (e.g., TLC) IncompleteRed->Cause5 Discoloration->Cause2 Cause4 Prevent Air Exposure (Inert Atmosphere) Discoloration->Cause4 Discoloration->Cause5

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Stability of 4,5-Diamino-2-thiouracil under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 4,5-Diamino-2-thiouracil and troubleshooting for related experimental work. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide focuses on general principles derived from related compounds and common issues encountered in pyrimidine chemistry.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related diaminopyrimidines and thiouracils, potential degradation pathways for this compound may include:

  • Oxidation: The amino groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored byproducts.

  • Hydrolysis: The thiouracil ring can be susceptible to hydrolysis under strong acidic or basic conditions, although specific pH stability data is not available.

  • Self-condensation: As with other diaminouracils, there is a potential for self-condensation reactions, particularly in the free base form under neutral or basic conditions.[1]

Q3: Can I use this compound in aqueous solutions?

A3: Caution should be exercised when preparing and using aqueous solutions of this compound, especially for prolonged periods. The stability in aqueous solutions at different pH values has not been well-documented. It is advisable to prepare fresh solutions for each experiment and to use buffered solutions to control the pH. If the application allows, using a salt form of the compound may improve its solubility and stability in aqueous media.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound and other pyrimidine derivatives.

Issue Potential Cause Recommended Solution
Low reaction yield in synthesis or derivatization Impurities in starting materials.Ensure high purity of all reactants and solvents. Dry solvents and reagents thoroughly before use.
Incorrect stoichiometry of reactants.Carefully calculate and precisely measure the molar ratios of all reactants.
Reaction is sensitive to air or moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of colored impurities Oxidation of the amino groups.Degas solvents and perform the reaction under an inert atmosphere. Consider adding an antioxidant if compatible with the reaction chemistry.
Contamination with metal ions.Use high-purity reagents and solvents. If necessary, treat solutions with a chelating agent.
Difficulty in product purification Product and impurities have similar polarity.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is unstable on the purification media.Minimize the time the product is in contact with the stationary phase. Consider alternative purification methods like recrystallization or precipitation.
Inconsistent results in biological assays Degradation of the compound in the assay buffer.Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in the specific assay buffer over the time course of the experiment.
Incomplete dissolution of the compound.Use a suitable solvent to prepare a concentrated stock solution and then dilute it into the assay buffer. Sonication may aid in dissolution.

Experimental Protocols & Methodologies

Detailed experimental protocols for the use of this compound are not widely published. However, general procedures for the synthesis and modification of pyrimidine derivatives can be adapted. Below are generalized workflows that can serve as a starting point for developing specific experimental protocols.

General Workflow for Synthesis of Pyrimidine Derivatives

Start Start: Prepare Reactants Dissolve Dissolve starting materials in anhydrous solvent Start->Dissolve Inert Establish inert atmosphere (N2 or Ar) Dissolve->Inert AddReagent Slowly add coupling reagent or second reactant Inert->AddReagent React Heat/stir reaction mixture Monitor by TLC/LC-MS AddReagent->React Workup Quench reaction Aqueous workup/extraction React->Workup Purify Purify crude product (Column chromatography, recrystallization) Workup->Purify Characterize Characterize final product (NMR, MS, etc.) Purify->Characterize End End: Store product appropriately Characterize->End

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Stability-Indicating HPLC Method Development Workflow

For assessing the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following workflow outlines the key steps in developing such a method.

Start Start: Prepare Stock Solution Stress Subject aliquots to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Develop Develop separation method (Column, Mobile Phase, Gradient) Stress->Develop Optimize Optimize for resolution between parent compound and degradants Develop->Optimize Validate Validate method (Specificity, Linearity, Accuracy, Precision) Optimize->Validate Analyze Analyze stability samples Validate->Analyze End End: Quantify Degradation Analyze->End

Caption: Workflow for developing a stability-indicating HPLC method.

References

How to avoid the formation of oxidized byproducts of 4,5-Diamino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the formation of oxidized byproducts when working with 4,5-Diamino-2-thiouracil, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

This compound is a heterocyclic compound, a derivative of uracil. Its structure contains two key features that make it prone to oxidation:

  • Aromatic Amino Groups: The two amino groups (-NH₂) at the C4 and C5 positions are electron-rich and can be easily oxidized, a common characteristic of arylamines.[1] The amino group is often the primary site of reaction with radicals.[2]

  • Thiouracil Moiety: The sulfur atom in the thiouracil ring can be oxidized. Studies on 2-thiouracil show it readily reacts with hydroxyl radicals, leading to various intermediates and byproducts.[3][4]

This inherent reactivity makes the compound unstable in the presence of oxidants.

Q2: What are the common signs that my this compound has oxidized?

Oxidation can manifest in several ways:

  • Visual Color Change: The most common indicator is a change in color. A pure solid or a freshly prepared solution may be off-white or pale yellow, but upon oxidation, it can gradually turn reddish, orange, or darker brown.[1][5]

  • Poor Solubility: Oxidized byproducts may have different solubility profiles, leading to precipitates or cloudiness in solutions that were previously clear.

  • Inconsistent Experimental Results: Degradation of the starting material can lead to lower reaction yields, the appearance of unexpected side products in analytical profiles (e.g., HPLC, LC-MS), and a loss of biological activity.

Q3: What primary factors accelerate the oxidation of this compound?

Several environmental and chemical factors can trigger or accelerate the degradation process:

  • Atmospheric Oxygen: Exposure to air is a primary cause of oxidation, particularly for compounds with amine functionalities.[1]

  • Light: Exposure to light, especially UV radiation, can provide the energy to initiate oxidative reactions.[6]

  • Transition Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.[6]

  • Reactive Oxygen Species (ROS): Contaminants such as peroxides in solvents or the presence of radical initiators can lead to rapid degradation.[6]

  • Elevated Temperature and pH: The stability of the compound can be influenced by temperature and the pH of the solution.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My solution of this compound darkens shortly after preparation.

  • Likely Cause: This is a classic sign of rapid air oxidation. The compound is reacting with dissolved oxygen in your solvent or oxygen from the ambient atmosphere.[1]

  • Recommended Solution: Prepare and handle the solution under an inert atmosphere (e.g., Argon or Nitrogen) at all times. This involves using degassed solvents and appropriate laboratory techniques like a Schlenk line or a glove box.

Problem 2: My reaction yield is low, and I'm observing multiple unknown byproducts.

  • Likely Cause: Oxidation may be occurring during the reaction itself, potentially catalyzed by trace metal impurities in your glassware or reagents.

  • Recommended Solution: In addition to working under an inert atmosphere, consider adding a chelating agent to sequester catalytic metal ions.

Problem 3: The purity of my solid this compound has decreased during storage.

  • Likely Cause: Improper storage conditions have allowed for slow, long-term oxidation from exposure to air and/or light.

  • Recommended Solution: Implement a strict storage protocol. Store the solid compound in an amber vial, purge the headspace with an inert gas like argon, seal tightly, and store in a dark, cold environment (e.g., a -20°C freezer) inside a desiccator.

Summary of Troubleshooting Strategies
ProblemLikely Cause(s)Recommended Solutions
Solution Discoloration Air oxidation• Use degassed solvents.• Prepare and handle solutions under an inert atmosphere (N₂ or Ar).• Protect from light by using amber vials or wrapping flasks in foil.
Low Reaction Yield / Byproducts Oxidation during reaction; Metal catalysis• Follow all solutions for discoloration.• Add a chelating agent (e.g., EDTA) to the reaction mixture.[6]• Ensure high purity of all reagents and solvents.
Degradation During Storage Exposure to air, light, or moisture• Store solid in an amber, airtight vial under argon.• Store at low temperatures (≤ -20°C).• Use a desiccator to protect from moisture.

Experimental Protocols

Protocol 1: Preparation of a Solution under Inert Atmosphere

This protocol describes the standard procedure for preparing a solution of an air-sensitive compound.

  • Solvent Degassing: Before use, thoroughly degas the solvent. The most common method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. For highly sensitive experiments, a freeze-pump-thaw technique (3 cycles) is recommended.

  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any moisture. Assemble your apparatus (e.g., flask with a magnetic stir bar and septum) and flush it with inert gas.

  • Weighing and Transfer: If using a glove box, weigh the this compound inside the inert atmosphere. If using a Schlenk line, weigh the solid into the flask quickly in the ambient atmosphere and immediately place it under vacuum, followed by backfilling with inert gas (repeat 3 times).

  • Solvent Addition: Transfer the degassed solvent to the flask containing the solid using a cannula or a gas-tight syringe.

  • Dissolution and Use: Stir the mixture under a positive pressure of inert gas until the solid is dissolved. Maintain the inert atmosphere throughout your experiment.

Protocol 2: Recommended Agents for Preventing Oxidation

When inert atmosphere techniques alone are insufficient, chemical additives can provide extra protection.

Agent TypeExampleRecommended Starting ConcentrationNotes
Chelating Agent EDTA (Ethylenediaminetetraacetic acid)10-100 µMSequesters divalent metal ions that catalyze oxidation.[6] Ensure solubility in your solvent system.
Radical Scavenger BHT (Butylated hydroxytoluene)0.01 - 0.1% (w/v)Effective at scavenging free radicals. Primarily for use in organic solvents.
Aqueous Antioxidant Ascorbic Acid (Vitamin C)1-10 mMA common antioxidant for aqueous solutions. Caution: In some cases, especially with metal-catalyzed oxidation, certain antioxidants can paradoxically accelerate degradation.[6][7] Always run a small-scale control experiment.

Visual Guides

G cluster_prep Preparation start Start: Prepare Solution degas 1. Degas Solvent (N₂ or Ar Sparging) start->degas weigh 2. Weigh Compound (Under Inert Atmosphere) degas->weigh add_solvent 3. Add Degassed Solvent (via Cannula or Syringe) weigh->add_solvent dissolve 4. Dissolve Compound (Maintain Positive N₂/Ar Pressure) add_solvent->dissolve ready Solution Ready for Use dissolve->ready G main This compound (Stable State) product Oxidized Byproducts (Degraded State) main->product Oxidation O2 Air (Oxygen) O2->main Light Light (UV) Light->main Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->main ROS ROS / Peroxides ROS->main Inert Inert Atmosphere Inert->O2 Dark Darkness / Amber Vials Dark->Light Chelators Chelating Agents (EDTA) Chelators->Metals Antioxidants Antioxidants Antioxidants->ROS

References

Technical Support Center: Optimizing Catalyst Selection for 4,5-Diamino-2-thiouracil Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of derivatives from 4,5-Diamino-2-thiouracil, a crucial intermediate in the synthesis of purines and other therapeutic heterocycles.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions involving this compound?

A1: this compound is a versatile precursor primarily used in cyclization and condensation reactions to form fused pyrimidine systems. The most common applications include:

  • Synthesis of Purine Analogs: Cyclization with C1 sources like formic acid or formamide to create thio-analogs of xanthine and other purines. This is a variation of the well-known Traube purine synthesis.[3]

  • Condensation with Aldehydes and Ketones: Reaction with various aldehydes and ketones, often under basic conditions, to form Schiff bases which can then cyclize to produce diverse heterocyclic scaffolds like dihydropyrimido[4,5-d]pyrimidines.[4]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions can be employed to form C-N or C-S bonds, allowing for the introduction of various substituents on the pyrimidine ring or its amino groups.[5][6]

  • Synthesis of Thiazolo-fused Derivatives: Reactions with α-haloketones or similar reagents can lead to the formation of a thiazole ring fused to the pyrimidine core.[7][8]

Q2: How do I select an appropriate catalyst for my reaction?

A2: Catalyst selection depends entirely on the desired transformation. A general guideline is as follows:

  • For cyclization to form purines (e.g., with formic acid): Often, no additional catalyst is needed beyond the acidic reagent itself, which drives the dehydration and ring closure.

  • For condensation with aldehydes: Base catalysts are typically preferred. Inorganic bases like cesium carbonate (Cs2CO3) in water or organic bases like piperidine in ethanol have proven effective.[4][9]

  • For C-N or C-S bond formation (Cross-Coupling): Palladium(0) complexes are the catalysts of choice. The selection of the specific pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) and, crucially, the phosphine ligand (e.g., XPhos, SPhos, DPPF) is critical for success and must be optimized for the specific substrates.[5][10]

  • For multi-component reactions (MCRs): A wide range of catalysts can be used, from simple bases to nano-catalysts or even biocatalysts, depending on the specific reaction partners.[11][12]

The diagram below provides a logical workflow for initial catalyst selection.

CatalystSelection start Define Desired Transformation reaction_type What is the primary bond being formed? start->reaction_type cc_bond C-C / C-N / C-S (Cross-Coupling) reaction_type->cc_bond C-Heteroatom or C-C cn_double_bond C=N Imine Formation (Condensation) reaction_type->cn_double_bond C=N ring_closure Heterocyclic Ring Closure (Cyclization) reaction_type->ring_closure Intramolecular C-N / C-S pd_catalyst Screen Palladium Catalysts (e.g., Pd(OAc)2, Pd2(dba)3) + Phosphine Ligands cc_bond->pd_catalyst base_catalyst Screen Base Catalysts (e.g., Cs2CO3, K2CO3, Et3N) or Organocatalysts (e.g., Proline) cn_double_bond->base_catalyst acid_catalyst Use Acid Reagent (e.g., Formic Acid, PPA) or Lewis Acids ring_closure->acid_catalyst

Caption: A decision-making workflow for initial catalyst selection.

Q3: What are the most critical experimental parameters to optimize?

A3: Beyond the catalyst itself, the most influential parameters are the solvent, temperature, reaction concentration, and, in the case of metal catalysis, the choice of ligand and base.[13] The interplay between these factors is crucial. For instance, a catalyst that performs well in a polar aprotic solvent like DMF may be ineffective in a protic solvent like ethanol. Systematic screening of these variables is often necessary to achieve optimal results.

Troubleshooting Guides

Scenario 1: Low Yield in Base-Catalyzed Condensation with Aldehydes

Q: I am attempting to synthesize a dihydropyrimido[4,5-d]pyrimidine via condensation of this compound with an aromatic aldehyde, but my yield is consistently below 30%. What are the likely causes and solutions?

A: Low yields in this reaction are common and can typically be traced to a few key areas. Follow this troubleshooting workflow.

TroubleshootingLowYield start Problem: Low Yield (<30%) cause1 Cause 1: Ineffective Catalyst/Base start->cause1 cause2 Cause 2: Poor Solvent Choice start->cause2 cause3 Cause 3: Sub-optimal Temperature start->cause3 cause4 Cause 4: Reagent Quality start->cause4 sol1 Solution: - Screen different bases (Cs2CO3, K2CO3, DBU). - Consider catalyst-free in H2O at high temp. [1] - Try organocatalysts (e.g., piperidine, proline). [10] cause1->sol1 sol2 Solution: - Test various solvents (H2O, EtOH, DMF, DMSO). - Ensure reagents are soluble at reaction temp. - For MCRs, EtOH/H2O mixtures are common. [27] cause2->sol2 sol3 Solution: - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). - Monitor for decomposition via TLC. - Microwave irradiation can sometimes improve yields and reduce time. [10] cause3->sol3 sol4 Solution: - Use freshly distilled or high-purity aldehyde. - Check purity of this compound (can degrade on storage). - Ensure solvent is anhydrous if required by catalyst. cause4->sol4

Caption: Troubleshooting workflow for low-yield condensation reactions.
Scenario 2: Catalyst Inactivity in Palladium-Catalyzed Cross-Coupling

Q: I am trying to perform a Buchwald-Hartwig amination on a halogenated thiouracil derivative, but the reaction does not proceed. TLC analysis shows only starting materials. What should I investigate?

A: Failure of a palladium-catalyzed cross-coupling reaction often points to issues with the generation of the active Pd(0) catalyst or the presence of inhibitors.

  • Check Pre-catalyst Activation: The key step is the reduction of the Pd(II) pre-catalyst to the active Pd(0) species.[10] This process is highly dependent on the ligand, base, and solvent.

    • Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh3)4 or use a more advanced pre-catalyst (e.g., G3-XPhos) designed for efficient activation.

  • Evaluate the Ligand: The phosphine ligand is critical. Sterically hindered, electron-rich ligands are often required for challenging substrates.

    • Solution: Screen a panel of common cross-coupling ligands (e.g., SPhos, XPhos, RuPhos, DavePhos). The choice of ligand is often the single most important factor.[10]

  • Investigate Catalyst Poisoning: The thiol group (-SH) in 2-thiouracil is a known poison for palladium catalysts as it can bind strongly to the metal center and inhibit catalysis.

    • Solution 1 (Protecting Group): Protect the thiol group (e.g., as a benzyl thioether) before the cross-coupling reaction and deprotect it in a later step.

    • Solution 2 (Ligand Choice): Use ligands specifically designed to be robust against sulfur-containing substrates, which may involve screening more specialized ligand types.

  • Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, rendering the system inactive.

    • Solution: Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict nitrogen or argon atmosphere.

Quantitative Data Summary

The following tables summarize catalyst performance data from various literature sources for key reactions.

Table 1: Catalyst Performance in Condensation of Diaminopyrimidines with Aldehydes

CatalystSolventTemperature (°C)Time (h)Product TypeYield Range (%)Reference
Cs₂CO₃Water100155,6-dihydropyrimido[4,5-d]pyrimidines64 - 98[4]
PiperidineEthanolReflux5 (MW)Arylidine intermediate88[9]
NoneNeat (MW)-0.082-cyano-N-(pyrimidin-5-yl)acetamide90[9]
K₂CO₃EthanolReflux1Dihydropyrimidine-5-carbonitriles28 - 42[14]

Table 2: Selected Catalytic Systems for Fused Heterocycle Synthesis

Reaction TypeCatalyst SystemSubstratesProductKey FeatureReference
Traube Purine SynthesisFormic Acid (Reagent)Pyrimidine-4,5-diaminePurineClassic acid-mediated cyclization[3]
C-S Cross-CouplingPd-catalyst + NHC ligand2,4-dichloropyrimidines, Thiols2-thioether-4-chloropyrimidineHigh selectivity for the C2 position[5]
Reductive CyclizationPd/C, H₂Nitro-dicarbonyl substrateshexahydropyrrolo[1,2-a]quinolineDiastereoselective, product ratio depends on pressure[15]
Oxidative Cyclization(Diacetoxyiodo)benzeneSchiff BasesTriazolo[5,1-b]purinesMetal-free oxidative C-N bond formation[16]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Condensation and Cyclization

(Adapted from literature reports[4])

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add degassed water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

(A general protocol, requires optimization for specific substrates[6])

  • Glovebox Setup: Inside an inert atmosphere glovebox, add an oven-dried vial with a stir bar, the aryl halide (e.g., a bromo-thiouracil derivative, 1.0 eq), the amine (1.2 eq), a suitable base (e.g., NaOt-Bu or LHMDS, 1.4 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if not part of the pre-catalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place it in a pre-heated heating block (typically 80-110 °C) and stir for the required time.

  • Monitoring: Monitor the reaction by taking aliquots (under inert atmosphere if necessary) and analyzing via TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

References

Technical Support Center: Characterization of 4,5-Diamino-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4,5-diamino-2-thiouracil derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading upon storage or during analysis. What could be the cause?

A1: 4,5-Diaminopyrimidine systems are susceptible to oxidation, especially when exposed to air and light. The two amino groups at adjacent positions on the pyrimidine ring make the molecule electron-rich and prone to oxidative degradation, which can lead to colored impurities and complex mixtures. It is crucial to handle and store these compounds under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.

Q2: I am observing inconsistent results in my NMR spectra, particularly with broad or disappearing peaks. What is happening?

A2: This is a common issue with this compound derivatives and can be attributed to several factors:

  • Tautomerism: The 2-thiouracil ring can exist in different tautomeric forms (thione, thiol, and various protonated species). This dynamic equilibrium can lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum.[1][2]

  • Solvent Effects: The choice of NMR solvent can influence the predominant tautomeric form and the exchange rate between protons. It is advisable to run spectra in different solvents (e.g., DMSO-d6, CDCl3, MeOD) to understand the tautomeric behavior.

  • pH Dependence: The protonation state of the amino groups and the thiouracil ring is pH-dependent. Traces of acid or base in the sample or solvent can significantly alter the spectrum.

Q3: My compound has very low solubility in common organic solvents for analysis. How can I overcome this?

A3: Poor solubility is a frequent challenge. The amino and thiouracil moieties can participate in intermolecular hydrogen bonding, leading to high lattice energy and low solubility. Here are some strategies:

  • Solvent Screening: Test a range of solvents, including more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heating: Gentle heating of the NMR tube or sample vial can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

  • Salt Formation: Conversion of the derivative to a salt (e.g., hydrochloride or sulfate) can improve solubility in polar solvents.

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent.

Q4: I am having difficulty obtaining a clean mass spectrum for my this compound derivative. What are the potential issues?

A4: Challenges in mass spectrometry can arise from:

  • Ionization Method: The choice of ionization technique is critical. Electrospray ionization (ESI) is generally suitable for these polar compounds, but atmospheric pressure chemical ionization (APCI) could also be effective.

  • Fragmentation: These molecules can undergo complex fragmentation, making spectral interpretation difficult. The initial fragmentation often involves the loss of small neutral molecules from the substituents on the pyrimidine ring.[3][4]

  • Adduct Formation: These compounds can readily form adducts with salts present in the solvent or sample (e.g., sodium or potassium adducts), leading to multiple peaks for the molecular ion.

Troubleshooting Guides

Problem 1: Inconsistent or Uninterpretable NMR Spectra
Symptom Possible Cause Troubleshooting Step
Broad peaks for NH and/or SH protonsTautomeric exchange, proton exchange with residual water1. Use a dry deuterated solvent (e.g., DMSO-d6).2. Perform a D2O exchange experiment to identify exchangeable protons.3. Lower the temperature of the NMR experiment to slow down the exchange process.
Multiple sets of signals for the pyrimidine ring protonsPresence of multiple tautomers or rotamers1. Run the NMR spectrum in different solvents to see if the equilibrium shifts.2. Perform variable temperature NMR to study the dynamic process.
Gradual change in the spectrum over timeSample degradation (oxidation)1. Prepare the NMR sample immediately before analysis.2. Prepare the sample under an inert atmosphere.
Problem 2: Poor Results in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Broad or tailing peaksInteraction of amino groups with silica support, poor solubility in mobile phase1. Use a column with end-capping or a polymer-based column.2. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.3. Adjust the pH of the mobile phase to control the ionization of the analyte.
Irreproducible retention timesSample instability in the mobile phase, column degradation1. Ensure the mobile phase is degassed and freshly prepared.2. Check for sample degradation by re-injecting a standard over time.3. Use a guard column to protect the analytical column.
Appearance of new peaks upon re-injectionOn-column degradation or isomerization1. Investigate the effect of mobile phase pH and composition on stability.2. Consider a faster analytical method with a shorter run time.

Experimental Protocols

General Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (DMSO-d6 is often a good starting point due to its high polarity).[5]

  • Internal Standard: Add a suitable internal standard if quantitative analysis is required (e.g., tetramethylsilane, TMS).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: To confirm the presence of exchangeable N-H and S-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons should disappear or significantly decrease in intensity.

General Protocol for HPLC Analysis
  • Column: A C18 reverse-phase column is a common choice.

  • Mobile Phase: A gradient elution is often necessary. A typical starting point could be a mixture of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection is suitable for these compounds, typically in the range of 254-280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase composition) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data

Table 1: Typical ¹H NMR Chemical Shifts for 4,5-Diaminopyrimidine in DMSO-d6

Proton Chemical Shift (ppm) Multiplicity
H2~8.1s
H6~7.5s
4-NH₂~6.5br s
5-NH₂~5.0br s

Note: Chemical shifts for derivatives will vary depending on the substituents. These values are for the parent 4,5-diaminopyrimidine and serve as a reference. Data is based on typical values for similar structures.[5]

Table 2: Example HPLC Method Parameters for Thiouracil Derivatives

Parameter Condition
Column Primesep P Mixed-Mode (or similar C18)
Mobile Phase Acetonitrile and Water with a phosphoric acid buffer
Detection UV at 200 nm
Reference [6]

Note: This is an example method for related compounds. Method development and optimization will be necessary for specific this compound derivatives.

Visualizations

Troubleshooting_Workflow start Characterization Issue nmr_issue Inconsistent NMR Spectra start->nmr_issue hplc_issue Poor HPLC Results start->hplc_issue ms_issue Mass Spec Problems start->ms_issue solubility_issue Low Solubility start->solubility_issue broad_peaks Broad/Disappearing Peaks nmr_issue->broad_peaks multiple_signals Multiple Signal Sets nmr_issue->multiple_signals peak_tailing Peak Tailing/Broadening hplc_issue->peak_tailing new_peaks New Peaks on Re-injection hplc_issue->new_peaks d2o_exchange Perform D2O Exchange broad_peaks->d2o_exchange vt_nmr Variable Temperature NMR broad_peaks->vt_nmr multiple_signals->vt_nmr change_solvent Change Solvent multiple_signals->change_solvent adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph use_additive Use Mobile Phase Additive (e.g., TEA) peak_tailing->use_additive check_stability Check Sample Stability new_peaks->check_stability

Caption: Troubleshooting workflow for common characterization issues.

Caption: Tautomeric forms of the 2-thiouracil ring.

Oxidation_Pathway start This compound (Derivative) oxidizing_agent [O] (Air, Light) start->oxidizing_agent intermediate Oxidized Intermediate oxidizing_agent->intermediate product Degradation Products (Colored Impurities) intermediate->product

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Multicomponent Reactions with 2-Thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of multicomponent reactions involving 2-thiouracil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dihydropyrimidinethiones and related compounds via the Biginelli reaction and other multicomponent reactions using 2-thiouracil (or its precursor, thiourea).

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions and lower yields.[1]- Screen Catalysts: Test a range of catalysts, including Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or milder Brønsted acids (e.g., p-toluenesulfonic acid).[1][2] - Optimize Catalyst Loading: Vary the molar percentage of the catalyst to find the optimal concentration. - Consider Heterogeneous Catalysts: Employing solid-supported catalysts can simplify purification and improve reusability.[3]
Inappropriate Solvent: The polarity and solubilizing power of the solvent significantly impact reaction rates and yields.[1]- Solvent Screening: Experiment with different solvents such as ethanol, acetonitrile, or solvent-free conditions.[1] Polar solvents are often preferred.[4] - Check Solubility: Ensure all reactants and intermediates are soluble in the chosen solvent.
Incorrect Reaction Temperature: The reaction may require specific temperature conditions for optimal performance.- Temperature Optimization: Systematically vary the reaction temperature. While reflux is common, some reactions benefit from lower or higher temperatures.[1] - Microwave Irradiation: Consider using microwave synthesis, which can shorten reaction times and improve yields.
Impure Reagents: Impurities in the aldehyde, β-dicarbonyl compound, or thiourea can lead to side reactions.[1]- Verify Purity: Use high-purity, freshly opened, or purified reagents. - Proper Storage: Ensure reagents are stored under appropriate conditions to prevent degradation.
Substituent Effects: Electron-withdrawing or bulky groups on the aromatic aldehyde can decrease the reaction rate and yield.[5]- Increase Reaction Time: For less reactive aldehydes, extending the reaction time may be necessary. - Adjust Stoichiometry: A slight excess of the more volatile or reactive components might be beneficial.
Formation of Side Products Hantzsch Dihydropyridine Formation: A competing reaction pathway can lead to the formation of dihydropyridine derivatives.[1]- Catalyst Choice: This is more common with urea; using thiourea generally favors the desired dihydropyrimidinethione. - Modify Reaction Conditions: Adjusting the temperature or solvent may disfavor the Hantzsch pathway.
Knoevenagel Condensation Product: The aldehyde and the active methylene compound can react to form a stable intermediate that is slow to cyclize.- Stepwise Addition: Consider adding the thiourea after a short pre-reaction time for the aldehyde and β-dicarbonyl compound.
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions.- Control pH: Maintain a slightly acidic to neutral pH. - Slow Addition: Add the aldehyde slowly to the reaction mixture.[1]
Difficulty in Product Isolation/Purification Insoluble Intermediates or Products: The desired product or an intermediate may precipitate from the reaction mixture, making purification challenging.[1]- Solvent System Modification: Use a solvent mixture to improve solubility. - Hot Filtration: If the product is soluble at higher temperatures, perform a hot filtration to remove insoluble impurities.
Oily Product: The product may not crystallize easily.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether). - Column Chromatography: Purify the product using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my Biginelli reaction with thiourea consistently low?

A1: Low yields in the Biginelli reaction using thiourea can stem from several factors.[1] Firstly, ensure your catalyst is optimal; while classic methods use strong acids, these can promote side reactions.[1] Consider screening Lewis acids like Yb(OTf)₃, which have been shown to improve yields and shorten reaction times under solvent-free conditions.[2] Secondly, the solvent plays a crucial role.[1] Polar solvents are generally preferred, but it is worth experimenting with different options like ethanol, acetonitrile, or even solvent-free conditions to find the best medium for your specific substrates.[1][4] Finally, the purity of your reagents is paramount; impurities can significantly hinder the reaction.[1]

Q2: I am observing an unexpected side product in my reaction. What could it be?

A2: A common side product in Biginelli-type reactions is a Hantzsch-type dihydropyridine.[1] This arises from a competing reaction pathway. Another possibility is the Knoevenagel condensation product between the aldehyde and the β-dicarbonyl compound, which may fail to cyclize. Additionally, self-condensation of the aldehyde can occur. Careful analysis of your product mixture using techniques like NMR and mass spectrometry can help identify the structure of the side product, which will provide clues for optimizing your reaction conditions to minimize its formation.

Q3: Is it better to use urea or thiourea for the synthesis of dihydropyrimidinone analogues?

A3: Studies have shown that using thiourea often results in higher yields of the corresponding dihydropyrimidinethiones compared to the yields of dihydropyrimidinones when using urea under similar reaction conditions.[6]

Q4: What is a general starting point for optimizing the reaction conditions?

A4: A good starting point is to use a 1:1:1.5 molar ratio of aldehyde, β-dicarbonyl compound, and thiourea.[3] For the catalyst, begin with a catalytic amount (e.g., 10-20 mol%) of a mild Lewis or Brønsted acid. Ethanol is a commonly used solvent, and refluxing the mixture is a standard starting temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: Can I run the Biginelli reaction under solvent-free conditions?

A5: Yes, solvent-free conditions have been successfully employed for the Biginelli reaction and can offer advantages such as shorter reaction times, simpler work-up, and being more environmentally friendly.[7] Microwave-assisted solvent-free synthesis is another efficient alternative.

Quantitative Data Summary

The following tables summarize the effects of different catalysts and solvents on the yield of the Biginelli reaction with thiourea.

Table 1: Effect of Catalyst on Yield

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
HCl (catalytic)BenzaldehydeEthyl acetoacetateEthanolReflux1840-60[8]
Yb(OTf)₃ (20 mol%)4-ChlorobenzaldehydeEthyl acetoacetateNone1000.595[2]
Triphenylphosphine (10 mol%)BenzaldehydeEthyl acetoacetateNone100192[8]
Potassium CarbonateVarious aldehydesMethyl cyanoacetateEthanolReflux128-42[6]
Benzyltriethylammonium chloride3-HydroxybenzaldehydeEthyl acetoacetateNone1000.594[7]

Table 2: Effect of Solvent on Yield

SolventAldehydeβ-Dicarbonyl CompoundCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolBenzaldehydeEthyl acetoacetateTriphenylphosphineReflux478[8]
DichloromethaneBenzaldehydeEthyl acetoacetateTriphenylphosphineReflux645[8]
AcetonitrileBenzaldehydeEthyl acetoacetateTriphenylphosphineReflux562[8]
Solvent-freeBenzaldehydeEthyl acetoacetateTriphenylphosphine100192[8]
WaterBenzaldehydeEthyl acetoacetateHCl (20 mol%)900.585[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters [3]

  • To a round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).

  • Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 20 mol% of HCl).[4]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), thiourea (1.2 mmol), and a catalyst (e.g., 10 mol% benzyltriethylammonium chloride).[7]

  • Thoroughly mix the reagents.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, add a small amount of ethanol and stir.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Visualizations

Plausible Mechanism of the Biginelli Reaction with Thiourea

The following diagram illustrates a plausible reaction mechanism for the acid-catalyzed Biginelli reaction.

Biginelli_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde R-CHO Imine_Intermediate R-CH=NH-C(S)-NH₂⁺ Aldehyde->Imine_Intermediate + Thiourea, H⁺ Thiourea H₂N-C(S)-NH₂ Thiourea->Imine_Intermediate Protonation1 H⁺ Ketoester_Enol Enol of β-Ketoester Adduct Intermediate Adduct Imine_Intermediate->Adduct + Ketoester (Enol) Ketoester_Enol->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation Adduct->Cyclized_Intermediate Final_Product Dihydropyrimidinethione Cyclized_Intermediate->Final_Product - H₂O

Caption: A plausible mechanism for the Biginelli reaction.

General Experimental Workflow

This diagram outlines the typical workflow for performing and analyzing a multicomponent reaction with 2-thiouracil.

a A Reactant Mixing (Aldehyde, β-Dicarbonyl, Thiourea, Catalyst, Solvent) B Reaction (Heating/Stirring/Microwave) A->B C Reaction Monitoring (TLC) B->C C->B Continue if incomplete D Work-up (Cooling, Precipitation/Extraction) C->D Proceed if complete E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Final Product F->G

Caption: General workflow for multicomponent reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Heterocycles Using 4,5-Diamino-2-thiouracil and 5,6-diaminouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the successful synthesis of target molecules with desired pharmacological activities. Among the myriad of available precursors, diaminopyrimidines serve as versatile building blocks for the construction of fused heterocyclic systems such as purines, pteridines, and other related scaffolds of significant biological interest. This guide provides a comprehensive comparative analysis of two key diaminopyrimidine derivatives: 4,5-Diamino-2-thiouracil and 5,6-diaminouracil.

This document will delve into their synthesis, comparative reactivity in the formation of key heterocyclic systems, and provide detailed experimental protocols for their preparation and subsequent cyclization reactions. The information presented herein is intended to assist researchers in making informed decisions when selecting the appropriate scaffold for their synthetic endeavors.

Physicochemical Properties and Synthesis

A fundamental understanding of the physical and chemical properties of these starting materials is crucial for their effective application in synthesis.

PropertyThis compound5,6-diaminouracil
Molecular Formula C₄H₆N₄OSC₄H₆N₄O₂
Molecular Weight 158.18 g/mol 142.12 g/mol [1]
Appearance White to off-white powderLight tan to rose-red solid[2]
Melting Point >300 °C>300 °C (decomposes)
CAS Number 1004-76-83240-72-0[1]
Synthesis of Precursors

The preparation of these diaminopyrimidines typically involves a multi-step synthesis starting from readily available pyrimidine derivatives.

Synthesis of 5,6-diaminouracil: A common and well-documented method for the synthesis of 5,6-diaminouracil involves the nitrosation of 6-aminouracil followed by reduction of the resulting 6-amino-5-nitrosouracil.

Experimental Protocol: Synthesis of 5,6-diaminouracil Hydrochloride [2][3]

Materials:

  • 6-aminouracil

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Urea

  • Ethyl cyanoacetate

  • Sodium metal

Procedure:

  • Preparation of 6-aminouracil: In a 3-L three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g of sodium in 1 L of absolute ethanol. To this solution, add 91.5 ml of ethyl cyanoacetate and 51.5 g of urea. Heat the mixture under reflux with vigorous stirring for 4 hours. After cooling, add 1 L of hot water and heat at 80°C for 15 minutes. Neutralize with glacial acetic acid.[2]

  • Nitrosation: To the solution of 6-aminouracil, add 75 ml of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g of sodium nitrite in 70 ml of water. The rose-red 6-amino-5-nitrosouracil precipitates almost immediately.[2]

  • Reduction: The moist nitroso compound is transferred to a flask with 430 ml of warm water (50°C). While stirring and heating on a steam bath, solid sodium hydrosulfite is added until the red color is completely bleached. An additional 30 g of sodium hydrosulfite is then added, and the mixture is stirred for another 15 minutes.[2]

  • Isolation of the Hydrochloride Salt: The resulting diaminouracil bisulfite is filtered and washed with water. The crude product is then converted to its hydrochloride salt by heating with concentrated hydrochloric acid on a steam bath for 1 hour. The tan diaminouracil hydrochloride is filtered, washed with acetone, and dried. The reported yield is 68–81%.[2]

Synthesis of this compound: The synthesis of this compound follows a similar strategy, starting from 2-thiouracil. The key steps involve the introduction of an amino group at the 6-position, followed by nitrosation at the 5-position and subsequent reduction.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

  • 2-Thiouracil

  • Nitrating agent (e.g., nitric acid/sulfuric acid)

  • Reducing agent (e.g., sodium dithionite, catalytic hydrogenation)

  • Aminating agent (e.g., ammonia)

Procedure (A Generalized Pathway):

  • Nitration of 2-Thiouracil: 2-Thiouracil is nitrated at the 5-position using a suitable nitrating agent to yield 5-nitro-2-thiouracil.

  • Amination: The 5-nitro-2-thiouracil is then aminated at the 6-position. This can be a challenging step and may require specific reaction conditions.

  • Reduction: The resulting 6-amino-5-nitro-2-thiouracil is then reduced to afford this compound. Common reducing agents for this transformation include sodium dithionite or catalytic hydrogenation.

Comparative Reactivity in Heterocyclic Synthesis

Both this compound and 5,6-diaminouracil are excellent precursors for the synthesis of a variety of fused heterocyclic systems due to the presence of the ortho-diamino functionality on the pyrimidine ring. The primary difference in their reactivity stems from the presence of a thiocarbonyl group in this compound versus a carbonyl group in 5,6-diaminouracil at the 2-position. This seemingly small difference can significantly influence the electronic properties of the pyrimidine ring and the course of subsequent reactions.

Synthesis of Purines (Xanthine and Thioxanthine Derivatives)

A classic application of these diaminopyrimidines is in the Traube purine synthesis, which involves the condensation with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole ring of the purine.[3]

  • 5,6-diaminouracil reacts with formic acid or its derivatives to yield xanthine (2,6-dihydroxypurine).

  • This compound under similar conditions yields 2-thioxanthine (6-hydroxy-2-mercaptopurine).

The presence of the electron-donating sulfur atom in this compound can influence the nucleophilicity of the amino groups and potentially affect the rate and yield of the cyclization reaction compared to 5,6-diaminouracil.

General Reaction Scheme for Purine Synthesis:

Purine_Synthesis cluster_0 From 5,6-diaminouracil cluster_1 From this compound 5,6-diaminouracil 5,6-diaminouracil Xanthine Xanthine 5,6-diaminouracil->Xanthine + HCOOH This compound This compound 2-Thioxanthine 2-Thioxanthine This compound->2-Thioxanthine + HCOOH

Caption: General reaction pathways for the synthesis of xanthine and 2-thioxanthine.

Comparative Yields in Purine Synthesis:

PrecursorReagentProductReported Yield
5,6-diamino-1,3-dibutyluracilTriethyl orthoformate (Microwave)1,3-Dibutylxanthine80%[4]
5,6-diamino-1-propargyluracilTriethyl orthoformate (Microwave)1-Propargylxanthine90%[5]
N-uracil amidines (from 6-chlorouracil)Aldehydes5,6-dihydropyrimido[4,5-d]pyrimidines64-98%[2]

Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions.

Synthesis of Pteridines

Pteridines, which feature a fused pyrimidine and pyrazine ring system, are another important class of heterocycles synthesized from diaminopyrimidines. The synthesis typically involves the condensation of the diaminopyrimidine with a 1,2-dicarbonyl compound.

  • 5,6-diaminouracil reacts with dicarbonyl compounds to form various pteridine derivatives.

  • This compound will similarly react to produce 2-thioxopteridine analogues.

General Reaction Scheme for Pteridine Synthesis:

Pteridine_Synthesis cluster_0 From 5,6-diaminouracil cluster_1 From this compound 5,6-diaminouracil_p 5,6-diaminouracil Pteridine Pteridine Derivative 5,6-diaminouracil_p->Pteridine + R-CO-CO-R' 4,5-Diamino-2-thiouracil_p This compound 2-Thioxopteridine 2-Thioxopteridine Derivative 4,5-Diamino-2-thiouracil_p->2-Thioxopteridine + R-CO-CO-R'

Caption: General pathways for pteridine and 2-thioxopteridine synthesis.

The reactivity of the vicinal amino groups in both precursors allows for the facile construction of the pyrazine ring. The choice between the two starting materials will be dictated by the desired functionality at the 2-position of the final pteridine product.

Logical Workflow for Precursor Selection and Synthesis

The decision to use either this compound or 5,6-diaminouracil should be based on the desired final product and the subsequent chemical transformations planned.

Synthesis_Workflow Target_Molecule Define Target Heterocycle (e.g., Purine, Pteridine) Functional_Group Identify Required Functionality at Position 2 Target_Molecule->Functional_Group Select_Precursor Select Diaminopyrimidine Precursor Functional_Group->Select_Precursor Thiouracil_Path This compound Select_Precursor->Thiouracil_Path  Thio group desired Uracil_Path 5,6-diaminouracil Select_Precursor->Uracil_Path Oxo group desired   Synthesis_Thiouracil Synthesize this compound Thiouracil_Path->Synthesis_Thiouracil Synthesis_Uracil Synthesize 5,6-diaminouracil Uracil_Path->Synthesis_Uracil Cyclization_Thio Cyclization Reaction (e.g., with dicarbonyl or formic acid) Synthesis_Thiouracil->Cyclization_Thio Cyclization_Ur Cyclization Reaction (e.g., with dicarbonyl or formic acid) Synthesis_Uracil->Cyclization_Ur Final_Product_Thio Target Heterocycle with 2-Thio functionality Cyclization_Thio->Final_Product_Thio Final_Product_Ur Target Heterocycle with 2-Oxo functionality Cyclization_Ur->Final_Product_Ur

Caption: Decision workflow for selecting the appropriate diaminopyrimidine precursor.

Conclusion

Both this compound and 5,6-diaminouracil are invaluable and versatile precursors in the synthesis of a wide array of biologically significant heterocyclic compounds. The primary determinant for choosing between these two molecules lies in the desired functionality at the 2-position of the target heterocycle. While 5,6-diaminouracil leads to the formation of the more common oxo-derivatives (e.g., xanthine), this compound provides a direct route to the corresponding thio-analogues (e.g., 2-thioxanthine), which may offer unique biological activities and opportunities for further chemical modification at the sulfur atom.

The experimental protocols provided in this guide offer a starting point for the synthesis of these key intermediates. Researchers are encouraged to consult the primary literature for specific reaction conditions and optimization strategies tailored to their particular substrates and target molecules. The continued exploration of the reactivity of these diaminopyrimidines will undoubtedly lead to the discovery of novel heterocyclic structures with potent therapeutic potential.

References

A Comparative Analysis of 4,5-Diamino-2-thiouracil Derivatives and 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A review of current literature reveals a notable gap in direct comparative studies on the biological activity of 4,5-Diamino-2-thiouracil derivatives against the widely-used chemotherapeutic agent, 5-fluorouracil (5-FU). While research into the anticancer potential of various pyrimidine and thiouracil analogs is an active field, specific data for this compound remains limited. This guide, therefore, presents a comparative overview based on available data for structurally related compounds and 5-fluorouracil, aiming to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Compounds

This compound is a substituted pyrimidine, a class of heterocyclic compounds that are fundamental components of nucleic acids. The presence of amino and thio- groups suggests potential for diverse biological activities, including anticancer effects, by mimicking endogenous purines and pyrimidines and interfering with cellular metabolic pathways.

5-Fluorouracil (5-FU) is a fluorinated pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades. It functions as an antimetabolite, primarily by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, a nucleoside required for DNA replication. This inhibition leads to a depletion of thymidine, which in turn disrupts DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.

Comparative Biological Activity: An Overview of Related Compounds

In the absence of direct comparative data for this compound derivatives, this section summarizes the cytotoxic activities of structurally related thiouracil and diaminopyrimidine derivatives against various cancer cell lines. This is juxtaposed with established data for 5-fluorouracil to provide a contextual comparison.

Cytotoxicity of Thiouracil and Diaminopyrimidine Derivatives

Research into various substituted thiouracil and diaminopyrimidine derivatives has demonstrated a range of cytotoxic activities. For instance, certain 2,4-diaminopyrimidine derivatives have shown potent antitumor activities against a panel of cancer cell lines.[1] Similarly, metal complexes of thiouracil derivatives have been investigated and shown to exhibit significant cytotoxic effects, in some cases exceeding that of the parent ligand.[2][3][4]

Table 1: Cytotoxicity of Selected Thiouracil and Diaminopyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-Diaminopyrimidine Derivative 9k A549 (Lung Carcinoma)2.14[1]
HCT-116 (Colon Carcinoma)3.59[1]
PC-3 (Prostate Cancer)5.52[1]
MCF-7 (Breast Cancer)3.69[1]
2,4-Diaminopyrimidine Derivative 13f A549 (Lung Carcinoma)1.98[1]
HCT-116 (Colon Carcinoma)2.78[1]
PC-3 (Prostate Cancer)4.27[1]
MCF-7 (Breast Cancer)4.01[1]
Thiazolo[4,5-d]pyrimidine Derivative 3z MCF-7 (Breast Cancer)0.19
Thiazolo[4,5-d]pyrimidine Derivative 3r HEPG-2 (Liver Cancer)1.29
14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin MRSA (Antibacterial Activity)Potent[5]

Note: The table presents data for structurally related compounds due to the absence of specific data for this compound derivatives.

Cytotoxicity of 5-Fluorouracil (5-FU)

5-Fluorouracil exhibits a broad spectrum of activity against various cancer cell lines, although its potency can vary significantly depending on the cell type and the assay conditions.

Table 2: Cytotoxicity of 5-Fluorouracil (5-FU) against Common Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HCT-116 (Colon Carcinoma) ~10 (WT TLR4)[6]
~60 (D299G TLR4)[6]
~100 (T399I TLR4)[6]
~200 (Non-transfected)[6]
HeLa (Cervical Cancer) Varies[7]
A549 (Lung Carcinoma) Varies[8]
MCF-7 (Breast Cancer) Varies[8]

Note: IC50 values for 5-FU can show significant variability between studies due to differences in experimental protocols and cell line passages.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for cytotoxicity assays commonly used in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives or 5-FU) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and experimental design is essential for a clear understanding.

Mechanism of Action of 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through its conversion to several active metabolites that interfere with DNA and RNA synthesis.

5-Fluorouracil Mechanism of Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporated into DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporated into Thymidylate Synthase->DNA Synthesis Required for Cell Death Cell Death DNA Synthesis->Cell Death Disruption leads to RNA Synthesis->Cell Death Disruption leads to

Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

General Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic potential of new chemical entities follows a standardized workflow.

Experimental Workflow cluster_0 In Vitro Studies cluster_1 Further Investigations Compound Synthesis Compound Synthesis Cell Line Selection Cell Line Selection Compound Synthesis->Cell Line Selection Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Line Selection->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50)->Mechanism of Action Studies In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Mechanism of Action Studies->In Vivo Studies (Animal Models)

References

Comparing the efficacy of different 4,5-Diamino-2-thiouracil-based metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential of metallated thiouracil derivatives. Due to a scarcity of published data on 4,5-Diamino-2-thiouracil metal complexes, this guide presents a comparative analysis of closely related thiouracil compounds to illustrate the impact of metal coordination on cytotoxic efficacy.

The coordination of metal ions to organic ligands is a promising strategy in the development of novel therapeutic agents, often leading to enhanced biological activity compared to the free ligands. Thiouracil derivatives, a class of heterocyclic compounds, have attracted significant interest in medicinal chemistry due to their diverse pharmacological properties. While extensive research is available on various thiouracil-based metal complexes, there is a notable lack of specific quantitative data in the public domain for complexes of this compound.

This guide, therefore, focuses on a comparative analysis of well-documented thiouracil derivatives—specifically 2,4-dithiouracil and 6-propyl-2-thiouracil—and their complexes with Copper (Cu(II)), Gold (Au(III)), and Palladium (Pd(II)). The data presented herein, primarily from studies on human cervical carcinoma (HeLa) cells, serves to highlight the significant enhancement of cytotoxic effects upon metal complexation, providing a valuable reference for the potential of related compounds like this compound.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of thiouracil derivatives and their metal complexes is commonly evaluated using the MTT assay, which measures cell viability. The half-maximal cytotoxic concentration (CD50) is a key parameter, with lower values indicating higher potency. The following tables summarize the CD50 values for selected compounds against a human cervical cancer cell line (HeLa) and a normal kidney cell line (Vero), demonstrating the increased efficacy and potential for cancer cell selectivity of the metal complexes.

Table 1: Cytotoxicity (CD50, mM) of 2,4-Dithiouracil and its Metal Complexes

CompoundHeLa (Cancer Cell Line)Vero (Normal Cell Line)
2,4-Dithiouracil (Ligand)0.04560.111
Cu(II) Complex0.00110.0031
Au(III) Complex0.000280.0030

Data sourced from Marinova et al. (2025).[1][2]

Table 2: Cytotoxicity (CD50, mM) of 6-Propyl-2-thiouracil and its Metal Complexes

CompoundHeLa (Cancer Cell Line)Vero (Normal Cell Line)
6-Propyl-2-thiouracil (Ligand)0.09550.240
Cu(II) Complex0.01040.020
Pd(II) Complex0.000640.0031

Data sourced from Marinova et al. (2025).[1][2]

The data clearly indicates that the incorporation of Cu(II), Au(III), and Pd(II) ions significantly enhances the cytotoxic effects of the thiouracil derivatives against the HeLa cancer cell line. For instance, the Au(III) complex of 2,4-dithiouracil is approximately 162 times more potent than the ligand alone.[1] Similarly, the Pd(II) complex of 6-propyl-2-thiouracil shows a remarkable 149-fold increase in activity.[1][2] Importantly, all the tested metal complexes exhibited a stronger inhibitory effect on cancer cell proliferation compared to normal cells, suggesting a degree of selectivity that is crucial for therapeutic applications.[1][2]

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol outlined below is a standard procedure for evaluating the cytotoxic effects of metal complexes.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The metal complexes and ligands are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CD50 value is then determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The metal complexes are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the experimental and biological processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis & Characterization cluster_testing In Vitro Cytotoxicity Testing ligand This compound synthesis Complexation Reaction ligand->synthesis metal_salt Metal Salt (e.g., CuCl2, PdCl2) metal_salt->synthesis complex Metal Complex synthesis->complex characterization Spectroscopic & Analytical Characterization complex->characterization treatment Treatment with Metal Complex (Varying Concentrations) complex->treatment cell_culture Cancer Cell Culture (e.g., HeLa) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis & CD50 Determination mtt_assay->data_analysis

Figure 1: General workflow for the synthesis and cytotoxic evaluation of metal complexes.

G metal_complex Thiouracil-Metal Complex cell Cancer Cell metal_complex->cell dna_damage DNA Damage / Intercalation cell->dna_damage ros Increased Reactive Oxygen Species (ROS) cell->ros mitochondrion Mitochondrial Dysfunction dna_damage->mitochondrion ros->mitochondrion bcl2_down Bcl-2 Family (Anti-apoptotic) Downregulation mitochondrion->bcl2_down bax_up Bax/Bak (Pro-apoptotic) Upregulation mitochondrion->bax_up cytochrome_c Cytochrome c Release bcl2_down->cytochrome_c bax_up->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A representative mitochondrial pathway for metal complex-induced apoptosis.

The proposed mechanism of action for many anticancer metal complexes involves the induction of apoptosis. As depicted in Figure 2, the metal complex can enter the cancer cell and induce cellular stress through mechanisms such as DNA damage or the generation of reactive oxygen species (ROS). This stress converges on the mitochondria, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax). This shift in balance causes the release of cytochrome c from the mitochondria, which then triggers the formation of the apoptosome and the activation of a cascade of caspases, ultimately leading to programmed cell death.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 4,5-Diamino-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the design of novel therapeutic agents. Among its myriad of derivatives, 4,5-diamino-2-thiouracil has emerged as a promising core structure for the development of potent anticancer agents. The strategic placement of amino groups at the 4 and 5 positions, combined with the thio-substitution at position 2, offers a unique template for generating compounds with significant biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature of substituents on the pyrimidine core and the amino groups. While a comprehensive SAR study on a dedicated series of this compound derivatives is not extensively documented in publicly available literature, a comparative analysis of related compounds allows for the inference of key structural requirements for activity.

A study on 2,4-diamino-5-methyleneaminopyrimidine derivatives revealed that substitutions on the methyleneamino group at the 5-position significantly impact cytotoxicity. For instance, compound 7i demonstrated a marked improvement in inhibiting the proliferation of various cancer cell lines, with IC50 values of 4.93 µM against HCT116, 5.57 µM against HT-29, 8.84 µM against MCF-7, and 14.16 µM against HeLa cells[1]. This suggests that the nature of the substituent at the 5-amino position is a critical determinant of anticancer potency.

Furthermore, the presence of a sulfonamide group at the 5-position of the 2-thiouracil ring has been shown to be crucial for cytotoxic activity. In a series of 2-thiouracil-5-sulfonamide derivatives, compounds bearing a sulfonamide group (-SO2NH-) were significantly more potent than their sulfone counterparts (containing no SO2NH group)[2]. Specifically, sulfonamides with 4-methoxyphenyl, 2,3-dichlorophenyl, and 4-bromophenyl substitutions exhibited the highest potency against the tested cancer cell lines[2].

The following tables summarize the quantitative data on the anticancer activity of representative pyrimidine and thiouracil derivatives, providing a basis for comparing the performance of different substitution patterns.

Table 1: Cytotoxicity of 2,4-Diamino-5-methyleneaminopyrimidine Derivatives against Various Cancer Cell Lines[1]

CompoundHCT116 (µM)HT-29 (µM)MCF-7 (µM)HeLa (µM)
7i 4.935.578.8414.16
5-FU (control) >24>16>19>43

Table 2: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives against Various Cancer Cell Lines[2]

CompoundSubstitution on SulfonamideA-2780 (ovarian) (µM)HT-29 (colon) (µM)MCF-7 (breast) (µM)HepG2 (liver) (µM)
6b 4-methoxyphenyl4.342.011.891.77
6e 2,3-dichlorophenyl1.891.120.961.03
6g 4-bromophenyl3.011.581.321.65
5-FU (control) -4.893.112.543.56

Mechanism of Action: Targeting Kinase Signaling Pathways

Several studies suggest that 2-thiouracil and related pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs). The 4,5-diamino substitution pattern is often explored in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.

For instance, a series of 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of MAP kinase-activated protein kinase 2 (MK2), with IC50 values as low as 19 nM[3]. This highlights the potential of the diaminopyrimidine scaffold to target specific kinases. While direct evidence for this compound derivatives as potent inhibitors of a specific kinase is still emerging, the structural similarity to known kinase inhibitors suggests a similar mechanism of action.

One of the key kinase families implicated in cancer is the CDK family. The inhibition of CDKs, particularly CDK2, can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified CDK2 signaling pathway.

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates pRb pRb CDK46->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates Transcription Gene Transcription (S-phase entry) E2F->Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->pRb Further Phosphorylates 4_5_DAT_derivatives This compound Derivatives 4_5_DAT_derivatives->CDK2 Inhibits experimental_workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Kinase_Assay Target Identification (e.g., Kinase Inhibition Assay) SAR_Analysis->Kinase_Assay Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis) Kinase_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

References

In Vitro Antimicrobial Properties of Synthesized Thiouracil Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiouracil derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides an objective comparison of the in vitro antimicrobial performance of various synthesized thiouracil compounds, supported by experimental data and detailed methodologies, to aid researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Activity of Thiouracil Derivatives

The antimicrobial efficacy of synthesized thiouracil compounds has been evaluated against a range of pathogenic bacteria and fungi. The data, primarily presented as Minimum Inhibitory Concentration (MIC), is summarized below. Lower MIC values indicate higher antimicrobial potency.

Antibacterial Activity

Several studies have highlighted the potent antibacterial activity of novel thiouracil derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiouracil Derivatives against Bacterial Strains (in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisBacillus amyloliquefaciensReference
6-Aryl-5-cyano thiouracils7b <1.56<1.56-[1]
7c <1.56<1.56-[1]
Amoxicillin (Reference)1.561.56-[1]
Thiouracils with Acyl Thiourea7c 6.253.1253.125[5]
7m 6.256.253.125[5]
7u 3.1253.1253.125[5]
7v 3.1256.253.125[5]
Compound 2 (Lead)255025[5]
Thiouracils with 1,2,4-Triazolo[1,5-a]pyrimidine12d 100% inhibition at 50 µg/mL100% inhibition at 50 µg/mL100% inhibition at 50 µg/mL[6]
Norfloxacin (Reference)100% inhibition at 50 µg/mL100% inhibition at 50 µg/mL100% inhibition at 50 µg/mL[6]
Thiourea DerivativesTD4 2-16--[7]

Note: A dash (-) indicates that the data was not provided in the cited study.

As evidenced in the table, certain 6-aryl-5-cyano thiouracil derivatives (7b and 7c) demonstrated superior antibacterial activity against S. aureus and B. subtilis when compared to the reference drug amoxicillin.[1] Additionally, thiouracil derivatives containing an acyl thiourea moiety (7c, 7m, 7u, and 7v) showed promising activities, with compound 7u exhibiting the most potent and broad-spectrum effect against the tested strains.[5] The thiourea derivative TD4 also showed potent activity against a range of Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).[7]

Antifungal Activity

Select thiouracil compounds have also been evaluated for their efficacy against fungal pathogens, with some exhibiting significant activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiouracil Derivatives against Fungal Strains (in µg/mL)

Compound ClassDerivativeCandida albicansReference
6-Aryl-5-cyano thiouracils4i 2.34[1]
Amphotericin B (Reference)3.00[1]

The 6-aryl-5-cyano thiouracil derivative 4i was found to be a broad-spectrum antimicrobial agent with particularly high antifungal activity against C. albicans, even surpassing the efficacy of the reference drug amphotericin B.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial properties of synthesized thiouracil compounds.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC Determination)

This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate solid medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • The standardized microbial suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton broth, RPMI-1640) to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[9]

  • Preparation of Compound Dilutions:

    • Stock solutions of the synthesized thiouracil compounds and reference drugs are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • An equal volume of the diluted microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]

2. Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates and Inoculum:

    • A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly spread over the surface of an appropriate agar medium in a petri dish.

    • The agar surface is allowed to dry for a few minutes.

  • Application of Compounds:

    • Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized thiouracil compounds.

    • The impregnated disks are placed on the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • The plates are incubated under suitable conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.

Visualizing Experimental Workflows and Mechanisms of Action

To provide a clearer understanding of the processes involved in the evaluation of synthesized thiouracil compounds, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies start Starting Materials reaction Chemical Reaction (e.g., Biginelli Reaction) start->reaction purification Purification & Characterization (e.g., Crystallization, NMR, Mass Spec) reaction->purification compounds Synthesized Thiouracil Derivatives purification->compounds mic_test MIC Determination (Broth Microdilution) compounds->mic_test pathogens Bacterial & Fungal Strains pathogens->mic_test mbc_test MBC Determination mic_test->mbc_test results Antimicrobial Activity Data mic_test->results mbc_test->results enzyme_assay Enzyme Inhibition Assays (e.g., SecA ATPase, Biotin Carboxylase) results->enzyme_assay docking Molecular Docking results->docking mechanism Proposed Mechanism enzyme_assay->mechanism docking->mechanism

Caption: General workflow for synthesis and antimicrobial evaluation of thiouracil compounds.

mechanism_of_action cluster_targets Potential Intracellular Targets thiouracil Thiouracil Derivative bacterial_cell Bacterial Cell thiouracil->bacterial_cell Enters Cell secA SecA ATPase bacterial_cell->secA biotin_carboxylase Biotin Carboxylase bacterial_cell->biotin_carboxylase dna_gyrase DNA Gyrase / Topoisomerase bacterial_cell->dna_gyrase inhibition Inhibition secA->inhibition biotin_carboxylase->inhibition dna_gyrase->inhibition disruption Disruption of Cellular Processes inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

References

Comparative analysis of synthetic routes to fused pyrimidine systems

Author: BenchChem Technical Support Team. Date: December 2025

Fused pyrimidine ring systems are fundamental heterocyclic scaffolds in numerous biologically active compounds, making their efficient synthesis a cornerstone of medicinal chemistry and drug discovery. This guide provides a comparative analysis of key synthetic routes to prominent fused pyrimidine systems, including quinazolines, purines, and pyrido[2,3-d]pyrimidines. We will delve into classical and modern synthetic strategies, offering a side-by-side comparison of their efficiencies, supported by experimental data and detailed protocols.

Quinazolines and Quinazolinones

The quinazoline core is a prevalent motif in a wide array of pharmacologically active molecules.[1] Consequently, numerous synthetic methodologies have been developed for its construction. Below is a comparative analysis of some of the most significant synthetic routes.

Comparative Analysis of Synthetic Routes to 4(3H)-Quinazolinones

Modern synthetic techniques, particularly microwave-assisted synthesis, have demonstrated considerable advantages over traditional methods in terms of reaction times and yields.[2]

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Reaction Time 10 hours5 minutes
Yield (%) 79%87%
Microwave Power N/A800 Watts

Source: E-Journal UIN Malang[2]

Experimental Protocols

The Niementowski reaction is a classic method for the synthesis of 4(3H)-quinazolinones involving the thermal condensation of an anthranilic acid with an amide.[1][3] While historically significant, this method often requires high temperatures and long reaction times.[1]

  • Reaction: A mixture of 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (20 mL) is refluxed for 10 hours in the presence of a catalytic amount of pyridine.[3]

  • Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.[3]

A versatile and common two-step method involves the initial formation of a 2-substituted-1,3-benzoxazin-4-one intermediate from anthranilic acid, which is then reacted with an amine to furnish the quinazolinone. This approach often provides higher yields and greater product diversity compared to the one-pot Niementowski reaction.[1]

  • Step 1: Synthesis of Benzoxazinone Intermediate: This step typically involves the reaction of anthranilic acid with an acylating agent like acetic anhydride.

  • Step 2: Synthesis of Quinazolinone: The isolated benzoxazinone intermediate is then reacted with a primary amine or ammonia source. The reaction mixture is typically heated to effect the ring transformation.

Modern synthetic strategies favor one-pot, multi-component reactions (MCRs) due to their efficiency and atom economy.[1] The synthesis of 4(3H)-quinazolinones can be achieved by the condensation of anthranilic acid, an orthoester, and an amine, with microwave irradiation significantly accelerating the reaction.[1]

  • Reaction: A mixture of anthranilic acid, an orthoester (e.g., triethyl orthoformate), and a primary amine are subjected to microwave irradiation at a specified temperature and time.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water or ice. The crude product is then collected by filtration and purified by recrystallization.

Purines

Purines are another class of fused pyrimidines of immense biological importance. The Traube purine synthesis is a classical and versatile method for their preparation.

Traube Purine Synthesis

The Traube synthesis involves the construction of the imidazole ring onto a pre-existing pyrimidine scaffold. The general procedure starts with a 4,5-diaminopyrimidine, which is then cyclized with a one-carbon unit source.[4][5][6]

  • Step 1: Nitrosation and Reduction: A 4-aminopyrimidine is first nitrosated at the 5-position, followed by reduction of the nitroso group to an amino group, yielding a 4,5-diaminopyrimidine.[4][6]

  • Step 2: Cyclization: The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon source, such as formic acid or a chlorocarbonic ester, to form the purine ring system.[4][5]

Modern variations of the Traube synthesis, including one-pot procedures, have been developed to improve efficiency and yield, with some methods reporting yields of up to 96%.[7][8][9] These one-pot approaches often utilize Vilsmeier-type reagents and allow for the synthesis of highly substituted purines.[8][9]

Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with a wide range of biological activities. Their synthesis can be broadly categorized into two main strategies: building a pyridine ring onto a pyrimidine precursor or constructing a pyrimidine ring onto a pyridine precursor.

Synthesis from Pyrimidine Precursors

One common approach involves the reaction of a 6-aminopyrimidine derivative with various electrophiles that provide the necessary carbon atoms to form the fused pyridine ring. For instance, the reaction of 6-aminouracil with α,β-unsaturated ketones can lead to the formation of the pyridopyrimidine scaffold.

Synthesis from Pyridine Precursors (Friedländer Annulation)

The Friedländer annulation is a powerful method for constructing quinolines and can be adapted for the synthesis of pyrido[2,3-d]pyrimidines. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

A general protocol involves reacting 2-amino-3-cyanopyridine derivatives with various reagents to construct the fused pyrimidine ring.[10] For example, acylation of the 2-amino group followed by intramolecular cyclization can afford the desired pyrido[2,3-d]pyrimidine.[10]

Further research is needed to provide a comprehensive quantitative comparison of the various synthetic routes to purines and pyrido[2,3-d]pyrimidines, similar to what has been established for quinazolinone synthesis. However, the methodologies outlined above represent the foundational and most promising avenues for the construction of these vital heterocyclic systems.

References

Assessing the Neuroprotective Potential of 4,5-Diamino-2-thiouracil Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the vast landscape of chemical scaffolds, pyrimidine derivatives have emerged as a promising class of compounds with diverse biological activities. This guide focuses on the neuroprotective effects of 4,5-Diamino-2-thiouracil analogs and structurally related compounds. Due to a scarcity of direct research on this compound analogs themselves, this document presents a comparative analysis of closely related pyrimidine and dihydropyrimidine-thione derivatives for which neuroprotective data is available. This information provides valuable insights into the potential mechanisms and efficacy of this chemical class, guiding future research and drug development efforts.

Quantitative Data Summary

The following tables summarize the neuroprotective effects of various pyrimidine analogs against different neurotoxic insults.

Table 1: Neuroprotective Effects of Pyrimido[4,5-d]pyrimidine Analogs Against Oxidative Stress [1]

Compound IDConcentration (µM)Cell LineNeurotoxic Insult% Neuroprotection (Cell Viability vs. H₂O₂ Control)
4g 0.1SH-SY5YH₂O₂ (200 µM)47%
1SH-SY5YH₂O₂ (200 µM)68%
5SH-SY5YH₂O₂ (200 µM)77%
4h 0.1SH-SY5YH₂O₂ (200 µM)66%
1SH-SY5YH₂O₂ (200 µM)39%
5SH-SY5YH₂O₂ (200 µM)26%
4i 0.1SH-SY5YH₂O₂ (200 µM)68%
1SH-SY5YH₂O₂ (200 µM)118% (complete reversal of toxicity)
5SH-SY5YH₂O₂ (200 µM)95%
4j 0.1SH-SY5YH₂O₂ (200 µM)67%
1SH-SY5YH₂O₂ (200 µM)46%

Table 2: Neuroprotective Effects of 2,4-Diamino-6-hydroxypyrimidine (DAHP) in a Rat Model of Focal Cerebral Ischemia [2]

Treatment GroupInfarct Volume (% of contralateral hemisphere)Reduction in Apoptotic Cells (TUNEL-positive cells)
Middle Cerebral Artery Occlusion (MCAO)HighBaseline (high number of apoptotic cells)
MCAO + DAHP (0.5 g/kg)Significantly reducedSignificantly decreased

Experimental Protocols

In Vitro Neuroprotection Assay Against Oxidative Stress[1]

This protocol outlines the general procedure for assessing the neuroprotective effects of compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.

  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment and Induction of Neurotoxicity:

    • SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, and 5 µM).

    • After a pre-incubation period of 1 hour, H₂O₂ is added to the wells at a final concentration of 200 µM to induce oxidative stress. Control wells receive either vehicle or H₂O₂ alone.

  • Assessment of Cell Viability (MTT Assay):

    • Following a 24-hour incubation period with the compounds and H₂O₂, the medium is removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of neuroprotection is calculated relative to the cells treated with H₂O₂ alone.

In Vivo Neuroprotection Assay in a Rat Model of Focal Cerebral Ischemia[2]

This protocol describes the evaluation of neuroprotective effects in a model of stroke.

  • Animal Model:

    • Adult male Sprague-Dawley rats are used.

    • Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique.

  • Compound Administration:

    • The test compound, 2,4-Diamino-6-hydroxypyrimidine (DAHP), is administered intraperitoneally at a dose of 0.5 g/kg.

  • Assessment of Infarct Volume:

    • After a defined period of reperfusion (e.g., 24 hours), the rats are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • The infarct volume is quantified using image analysis software and expressed as a percentage of the contralateral hemisphere.

  • TUNEL Assay for Apoptosis:

    • Brain sections are processed for Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells.

    • The number of TUNEL-positive cells in the ischemic penumbra is counted under a microscope to assess the extent of apoptosis.

Signaling Pathways and Mechanisms

PI3K/Akt/mTOR and ERK1/2 Signaling Pathways in Cerebral Ischemia

Studies on 2,4-Diamino-6-hydroxypyrimidine (DAHP) have shown its neuroprotective effects in a rat model of focal cerebral ischemia are associated with the modulation of key signaling pathways.[2]

  • Activation of the PI3K/Akt/mTOR Pathway: DAHP treatment was found to increase the expression of key proteins in the PI3K/Akt/mTOR pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

  • Inactivation of the ERK1/2 Pathway: Conversely, DAHP treatment led to a decrease in the phosphorylation of ERK1/2. Overactivation of the ERK1/2 pathway is often associated with neuronal damage in ischemic conditions.

The modulation of these pathways suggests a mechanism by which DAHP exerts its neuroprotective effects by promoting pro-survival signals and suppressing pro-apoptotic signals.

PI3K_ERK_Pathway cluster_0 Pro-Survival Signaling cluster_1 Pro-Apoptotic Signaling DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) PI3K PI3K DAHP->PI3K Activates ERK12 ERK1/2 DAHP->ERK12 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n(Inhibition of Apoptosis) Cell Survival (Inhibition of Apoptosis) mTOR->Cell Survival\n(Inhibition of Apoptosis) Ischemia Cerebral Ischemia Ischemia->ERK12 Activates Neuronal Damage\n(Apoptosis) Neuronal Damage (Apoptosis) ERK12->Neuronal Damage\n(Apoptosis)

Caption: PI3K/Akt/mTOR and ERK1/2 signaling pathways modulated by DAHP.

Experimental Workflow for In Vitro Neuroprotection Screening

The following diagram illustrates a typical workflow for screening the neuroprotective effects of novel compounds in a cell-based assay.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding compound_treatment Pre-treat with Test Compounds seeding->compound_treatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂, Rotenone, Aβ) compound_treatment->neurotoxin incubation Incubate for 24-48 hours neurotoxin->incubation viability_assay Assess Cell Viability (e.g., MTT, LDH assay) incubation->viability_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro neuroprotection assays.

References

A Comparative Guide to the Validation of Analytical Methods for Thiouracil Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Analytical Techniques for the Quantification of Thiouracil Derivatives

The accurate and precise quantification of thiouracil and its derivatives in biological matrices is paramount for both therapeutic drug monitoring and the surveillance of banned veterinary drugs. Thiouracil-based drugs, such as propylthiouracil (PTU), are used to manage hyperthyroidism, while the illicit use of thiouracil as a growth promoter in livestock necessitates sensitive detection methods. This guide provides a comprehensive comparison of validated analytical methods for the determination of thiouracil derivatives in biological samples, with a focus on providing supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both coupled with tandem mass spectrometry (MS/MS), are the most prevalent techniques for the analysis of thiouracil derivatives. UPLC-MS/MS generally offers higher sensitivity and faster analysis times compared to conventional HPLC-MS/MS. The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the simultaneous analysis of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil in bovine urine, and a validated HPLC-MS/MS method for propylthiouracil and its glucuronide metabolite.

Validation ParameterUPLC-MS/MS (2-thiouracil, 4-thiouracil, 6-methyl-2-thiouracil in bovine urine)[1]HPLC-MS/MS (Propylthiouracil and PTU-glucuronide)
Linearity (R²) Not explicitly stated, but method validated for quantitative determination.Excellent linearity reported.
Accuracy (Trueness/Recovery) 94% to 97%Within ±15% (except for ±20% at LLOQ).
Precision (%RSD) Intra-day: < 5%, Inter-day: < 8%Within ±15% (except for ±20% at LLOQ).
Limit of Detection (LOD) Not explicitly stated.Not explicitly stated.
Limit of Quantification (LOQ) Method validated at 10 µg/L.[1]0.1 µM for both analytes.
Analysis Run Time Information not available.Shorter than conventional HPLC methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the experimental protocols for the two highlighted methods.

Method 1: UPLC-MS/MS for the Determination of 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-Thiouracil in Bovine Urine[1]

This method is particularly valuable for monitoring the illicit use of thiouracil in cattle, with the ability to differentiate between administration and natural occurrence through the detection of related compounds.[1]

Sample Preparation:

  • Stabilize the urine sample by adding hydrochloric acid and ethylenediaminetetraacetic acid.

  • Perform derivatization of the analytes with 3-iodobenzyl bromide.

  • Clean up the sample using a divinylbenzene-N-vinylpyrrolidone copolymer solid-phase extraction (SPE) cartridge.

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Analytical Column: Details not specified in the abstract.

  • Mobile Phase: Details not specified in the abstract.

  • Ionization Mode: Details not specified in the abstract.

  • Detection: Multiple Reaction Monitoring (MRM) of the derivatized analytes.

Method 2: HPLC-MS/MS for the Simultaneous Quantification of Propylthiouracil and its N-β-d Glucuronide

This method is designed for metabolic studies of propylthiouracil.

Sample Preparation:

  • For in vitro samples (e.g., human liver microsomes), the reaction is typically stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • The sample is then centrifuged, and the supernatant is collected for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Analytical Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of formic acid, methanol, and acetonitrile.

  • Ionization Mode: Negative ion electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of propylthiouracil and its glucuronide metabolite.

Mandatory Visualizations

Experimental Workflow for Thiouracil Derivative Analysis in Biological Samples

Thiouracil Analysis Workflow Sample Biological Sample (e.g., Urine, Plasma) Preparation Sample Preparation Sample->Preparation Sub_Stabilization Stabilization (e.g., add acid/EDTA) Preparation->Sub_Stabilization Sub_Derivatization Derivatization (optional, e.g., with 3-iodobenzyl bromide) Preparation->Sub_Derivatization Sub_Cleanup Cleanup (e.g., SPE, Protein Precipitation) Preparation->Sub_Cleanup LC_Separation LC Separation (UPLC or HPLC) Preparation->LC_Separation MS_Detection MS/MS Detection (Tandem Mass Spectrometry) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Concentration of Thiouracil Derivatives Data_Analysis->Result

Caption: General experimental workflow for the analysis of thiouracil derivatives.

Logical Relationship for Method Validation

Method Validation Logic Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Validated_Method Validated Analytical Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness->Validated_Method

Caption: Key parameters for the validation of an analytical method.

References

Safety Operating Guide

Proper Disposal of 4,5-Diamino-2-thiouracil: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Chemical Handling Professionals

The safe and environmentally responsible disposal of 4,5-Diamino-2-thiouracil is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is mandatory to mitigate risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be fully aware of the immediate actions required in the event of accidental exposure.

Personal Protective Equipment (PPE) Summary

A comprehensive understanding and use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for structurally similar aminouracil and thiouracil compounds.

CategorySpecific Recommendations
Hand Protection Wear protective gloves. Nitrile gloves are a suitable option.
Eye/Face Protection Safety glasses with side-shields or goggles are required.
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. This process should be conducted in accordance with your institution's established hazardous waste management program and in compliance with all local, regional, and national regulations.

  • Waste Identification and Classification :

    • Treat all this compound, including unused product, residues, and contaminated materials (e.g., weigh boats, gloves, wipes), as hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification and coding.

  • Waste Segregation and Collection :

    • Collect solid this compound waste in a designated, properly labeled, and sealable hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling :

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.

    • Dispose of contents and the container to an approved waste disposal plant.[1][2]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area : Limit access to the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Containment : For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate Waste into Designated Container identify->segregate label_container Label Container with Chemical Name and Hazard Info segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store spill Accidental Spill? store->spill contact_ehs Contact EHS for Waste Pickup disposal Dispose via Approved Hazardous Waste Vendor contact_ehs->disposal spill->contact_ehs No spill_procedure Follow Accidental Release Protocol spill->spill_procedure Yes spill_procedure->identify

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Diamino-2-thiouracil
Reactant of Route 2
4,5-Diamino-2-thiouracil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.